molecular formula C12H12O5 B014269 5,7,8-Trimethoxycoumarin CAS No. 60796-65-8

5,7,8-Trimethoxycoumarin

货号: B014269
CAS 编号: 60796-65-8
分子量: 236.22 g/mol
InChI 键: MSFXSDYNQKVMTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5,7,8-Trimethoxycoumarin has been reported in Zanthoxylum ailanthoides, Metrodorea nigra, and other organisms with data available.

属性

IUPAC Name

5,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXSDYNQKVMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313133
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-65-8
Record name 5,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60796-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of 5,7,8-Trimethoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 5,7,8-Trimethoxycoumarin, a methoxy-substituted derivative of coumarin with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the botanical origins, extraction methodologies, and quantitative analysis of this compound.

Overview of this compound

This compound is a naturally occurring phenolic compound belonging to the coumarin family. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. The presence of methoxy groups at the 5, 7, and 8 positions of the coumarin backbone influences its lipophilicity and, consequently, its biological properties.

Natural Sources

This compound has been identified in a variety of plant species, primarily within the Rutaceae family. It has also been detected as a minor constituent in the essential oils of certain citrus fruits.

Botanical Sources

The primary plant sources identified to contain this compound are:

  • Toddalia asiatica (L.) Lam. : A climbing shrub found in Asia and Africa. The root bark of this plant is a particularly rich source of various coumarins, including this compound.[1][2][3]

  • Zanthoxylum dimorphophyllum Hemsl. : A species of flowering plant in the citrus family, Rutaceae. Studies have confirmed the presence of this compound in this plant.[4][5][6]

  • Euodia latifolia : A plant belonging to the Rutaceae family, from which this compound has been isolated.

  • Citrus Peel Oils : Trace amounts of this compound have been identified in the cold-pressed peel oils of Key lime (Citrus aurantiifolia), Persian lime (Citrus latifolia), and grapefruit (Citrus paradisi).[7][8][9]

Quantitative Analysis of this compound in Natural Sources

Quantitative data on the concentration of this compound in its natural sources is limited and can vary depending on the plant's geographical origin, harvest time, and the extraction method employed. The following table summarizes the available quantitative information.

Natural SourcePlant PartAmount Isolated/YieldReference
Zanthoxylum dimorphophyllumNot Specified34.3 mg (initial amount of plant material not specified)[4]
Toddalia asiaticaRoot BarkPresent, but specific yield not quantified in the cited study.[1][3]

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

General Extraction and Isolation Workflow

Extraction and Isolation Workflow plant_material Dried and Powdered Plant Material (e.g., Toddalia asiatica root bark) extraction Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions Collected column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification Select fractions containing the target compound isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for the extraction and isolation of this compound.
Detailed Methodologies

1. Extraction from Toddalia asiatica Root Bark:

  • Plant Material Preparation: The root bark of Toddalia asiatica is air-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted exhaustively with a solvent such as methanol or a mixture of chloroform and methanol at room temperature. The extraction is typically carried out over several days with periodic shaking.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) comparison with a standard, are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

2. Isolation from Zanthoxylum dimorphophyllum:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent.

  • Chromatography: The resulting crude extract is subjected to repeated column chromatography on silica gel.[4][5]

  • Purification: The fractions are further purified by methods such as recrystallization to yield pure this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of coumarins is known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

Hypothesized Anti-Inflammatory Signaling Pathways

Hypothesized Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response lps LPS mapk MAPK Pathway (ERK, JNK, p38) lps->mapk nfkb NF-κB Pathway lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines coumarin This compound coumarin->mapk Inhibition coumarin->nfkb Inhibition

Hypothesized inhibitory effect of this compound on inflammatory pathways.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Many natural products, including various coumarins, have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators. Further research is required to specifically determine the in-vitro and in-vivo effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound is a naturally occurring coumarin found in several plant species, most notably from the Rutaceae family. While methods for its extraction and isolation have been established, there is a need for more comprehensive quantitative analysis across its various natural sources. The potential for this compound to modulate key signaling pathways involved in inflammation warrants further investigation to unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

Isolating 5,7,8-Trimethoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Extraction, Purification, and Characterization of a Promising Bioactive Compound from Plant Sources

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of 5,7,8-trimethoxycoumarin from plant extracts. This document details the natural sources of this coumarin, outlines established extraction and purification protocols, and presents its known biological activities, with a focus on its anti-parasitic properties. All quantitative data are summarized in structured tables, and experimental workflows and biological pathways are visualized through detailed diagrams.

Introduction to this compound

This compound is a naturally occurring coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Coumarins are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. This compound, in particular, has demonstrated notable anti-parasitic activity, making it a valuable lead compound for the development of new therapeutics.

Natural Sources

This compound has been successfully isolated from several plant species, primarily within the Rutaceae family. The most prominent sources identified in the literature are:

  • Toddalia asiatica : Specifically found in the root bark of this plant.

  • Zanthoxylum dimorphophyllum : Present in the roots and aerial parts.

  • Euodia latifolia : Identified as a major coumarin derivative in extracts of this plant.

  • Citrus Peel Oils : Detected as a trace constituent in the cold-pressed peel oils of lime and grapefruit.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material generally involves a multi-step process of extraction followed by chromatographic purification. While specific quantitative parameters such as solvent-to-solid ratios and extraction yields are not always exhaustively reported in the literature, a generalized workflow can be constructed based on established methodologies for coumarin isolation from the identified plant genera.

Extraction

The initial step involves the extraction of the crude coumarin mixture from the dried and powdered plant material. Methanol and ethanol are commonly employed solvents due to their efficiency in extracting a broad range of coumarins.

Generalized Protocol for Solvent Extraction:

  • Plant Material Preparation : The selected plant part (e.g., root bark of Toddalia asiatica) is air-dried and ground into a fine powder to maximize the surface area for solvent penetration.

  • Maceration/Soxhlet Extraction :

    • Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) for an extended period (typically 24-72 hours) at room temperature with occasional agitation. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used, where the plant material is continuously percolated with a heated solvent.

  • Solvent Evaporation : The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

Column Chromatography:

This is a standard method for the initial separation of compounds from the crude extract.

  • Stationary Phase : Silica gel is the most commonly used adsorbent for the separation of coumarins.

  • Mobile Phase : A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. A common solvent system starts with n-hexane and gradually introduces ethyl acetate or chloroform.

  • Fraction Collection : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

High-Performance Liquid Chromatography (HPLC):

HPLC is employed for the final purification of the isolated compound to achieve a high degree of purity.

  • Stationary Phase : A reversed-phase C18 column is often used for the separation of coumarins.

  • Mobile Phase : A mixture of methanol and water, or acetonitrile and water, is a common mobile phase. The separation can be performed isocratically or with a gradient elution.

  • Detection : A UV detector is used to monitor the elution of the compound, typically at a wavelength where coumarins exhibit strong absorbance.

High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a valuable technique for the separation of compounds from complex mixtures like citrus essential oils. It is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

Data Presentation

The following tables summarize the key quantitative data related to the biological activity of this compound.

ParameterValueOrganismReference
IC₅₀25.5 µMTrypanosoma cruzi (epimastigotes)[1]
IC₅₀57.7 µML. amazonensis (promastigotes)[1]

Table 1: Anti-parasitic Activity of this compound

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.

G plant_material Dried & Powdered Plant Material (e.g., Toddalia asiatica root bark) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions Containing Target Compound tlc->pooled_fractions Identify & Pool hplc Preparative HPLC (C18 Column) pooled_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway for Anti-Trypanosomal Activity

While the precise molecular mechanism of this compound's action against Trypanosoma cruzi is not fully elucidated, a plausible pathway involves the disruption of mitochondrial function, a known vulnerability in these parasites. The following diagram illustrates this putative signaling cascade leading to apoptosis.

G compound This compound mitochondrion Trypanosome Mitochondrion compound->mitochondrion Targets membrane_potential Disruption of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->membrane_potential ros Increased Reactive Oxygen Species (ROS) membrane_potential->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative mechanism of this compound against T. cruzi.

Conclusion

The isolation of this compound from natural sources presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the extraction and purification methodologies, drawing from established practices in natural product chemistry. The significant anti-parasitic activity of this compound warrants further investigation into its precise mechanism of action and its potential for preclinical and clinical development. Future research should focus on optimizing isolation protocols to improve yields and on detailed mechanistic studies to fully characterize its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Synthesis of 5,7,8-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,7,8-trimethoxycoumarin, a poly-oxygenated coumarin derivative of interest in medicinal chemistry and drug development. The synthesis is strategically approached through a two-step process commencing with the ortho-formylation of 3,4,5-trimethoxyphenol to yield the key intermediate, 2-hydroxy-3,4,6-trimethoxybenzaldehyde. This intermediate subsequently undergoes a Wittig reaction to afford the final product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step reaction. The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway Start 3,4,5-Trimethoxyphenol Intermediate 2-Hydroxy-3,4,6-trimethoxybenzaldehyde Start->Intermediate ortho-Formylation Final_Product This compound Intermediate->Final_Product Wittig Reaction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde via Ortho-Formylation

This procedure details the regioselective formylation of 3,4,5-trimethoxyphenol at the ortho position.

Reaction Scheme:

Formylation_Reaction reactant 3,4,5-Trimethoxyphenol product 2-Hydroxy-3,4,6-trimethoxybenzaldehyde reactant->product Reflux reagents + Paraformaldehyde, MgCl2, Triethylamine in THF Wittig_Reaction reactant 2-Hydroxy-3,4,6-trimethoxybenzaldehyde product This compound reactant->product Heat reagents + (Carbethoxymethylene)triphenylphosphorane in a suitable solvent

Elucidation of the Chemical Structure and Spectral Profile of 5,7,8-Trimethoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5,7,8-trimethoxycoumarin, a naturally occurring polyoxygenated coumarin derivative. The document details its characteristic spectral data obtained through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. This guide is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , belongs to the coumarin class of secondary metabolites.[1] Its structure is characterized by a benzopyran-2-one core with three methoxy groups substituted at the 5, 7, and 8 positions of the aromatic ring. The systematic IUPAC name for this compound is 5,7,8-trimethoxychromen-2-one.

Key Identifiers:

  • CAS Number: 60796-65-8

  • Molecular Formula: C₁₂H₁₂O₅

  • Molecular Weight: 236.22 g/mol

The presence and positions of the electron-donating methoxy groups significantly influence the electronic and spectroscopic properties of the coumarin scaffold.

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound has been established through a combination of modern spectroscopic techniques. The following sections present the key spectral data, which are crucial for its identification and characterization. This data is primarily based on the findings from the isolation of this compound from Euodia latifolia.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95d9.5H-4
6.31sH-6
6.25d9.5H-3
3.95s5-OCH₃
3.90s7-OCH₃
3.85s8-OCH₃

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
160.5C-2
152.0C-7
149.5C-5
145.0C-8a
140.0C-8
138.5C-4
112.0C-3
109.0C-4a
95.0C-6
61.55-OCH₃
61.07-OCH₃
56.08-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
236100[M]⁺
22185[M - CH₃]⁺
20840[M - CO]⁺
19360[M - CO - CH₃]⁺
17835[M - 2CO]⁺
16550[M - CO - OCH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
2940C-H stretch (aromatic)
2850C-H stretch (aliphatic)
1725C=O stretch (lactone)
1610, 1580, 1490C=C stretch (aromatic)
1270C-O stretch (aryl ether)
1100C-O stretch (lactone)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system.

Table 5: UV-Vis Spectral Data of this compound in Methanol

λmax (nm)
225
280
330

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of coumarins, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.

  • ESI-MS Parameters (Positive Ion Mode):

    • Ion source: Electrospray ionization.

    • Capillary voltage: 3-4 kV.

    • Nebulizer gas (N₂): 1-2 bar.

    • Drying gas (N₂): 6-8 L/min at 200-250 °C.

    • Mass range: m/z 50-500.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrophotometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-600 nm.

    • Scan speed: Medium.

  • Data Analysis: The absorption maxima (λmax) are determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the structure and the general workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation_Purification Isolation & Purification (e.g., from Euodia latifolia) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation_Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation_Purification->MS IR FT-IR Spectroscopy Isolation_Purification->IR UV UV-Vis Spectroscopy Isolation_Purification->UV Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic structure elucidation.

References

The intricate biosynthetic pathway of polyoxygenated coumarins: A technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of polyoxygenated coumarins, a class of specialized metabolites with significant pharmacological interest. This document provides a comprehensive overview of the enzymatic reactions, key intermediates, and regulatory mechanisms that govern the production of these structurally diverse compounds in plants. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug discovery and development.

The Core Biosynthetic Route: From Shikimate to Diversified Coumarins

The biosynthesis of polyoxygenated coumarins originates from the shikimate pathway , which provides the aromatic amino acid precursor, L-phenylalanine.[1][2][3] This initial building block is then channeled into the phenylpropanoid pathway , a central metabolic route for the synthesis of a wide array of phenolic compounds in plants.[4][5][6]

The journey from L-phenylalanine to the basic coumarin scaffold and its subsequent oxygenation and diversification involves a series of enzymatic steps catalyzed by distinct enzyme families. The general pathway can be conceptually divided into three main stages:

  • Formation of the Cinnamic Acid Backbone: This initial phase involves the conversion of L-phenylalanine to p-coumaroyl-CoA, a key branch-point intermediate.

  • Ortho-hydroxylation and Lactonization: This critical step directs the phenylpropanoid intermediates toward coumarin synthesis through the introduction of a hydroxyl group at the ortho position of the cinnamic acid derivative, followed by intramolecular cyclization (lactonization).

  • Polyoxygenation and Further Diversification: Once the basic coumarin ring is formed, a variety of enzymes, including cytochrome P450 monooxygenases and prenyltransferases, introduce additional hydroxyl, methoxy, and prenyl groups, leading to the vast structural diversity of polyoxygenated coumarins.

Below is a diagrammatic representation of the core biosynthetic pathway leading to simple and complex coumarins.

Polyoxygenated Coumarin Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_branch Coumarin Branch Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid L_Phenylalanine L-Phenylalanine Chorismic_Acid->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL o_Hydroxy_p_coumaroyl_CoA ortho-Hydroxy- p-coumaroyl-CoA p_Coumaroyl_CoA->o_Hydroxy_p_coumaroyl_CoA C2'H Feruloyl_CoA Feruloyl-CoA p_Coumaroyl_CoA->Feruloyl_CoA Multiple steps Other Phenylpropanoids Other Phenylpropanoids p_Coumaroyl_CoA->Other Phenylpropanoids Umbelliferone Umbelliferone o_Hydroxy_p_coumaroyl_CoA->Umbelliferone COSY Prenylated_Coumarins Prenylated Coumarins Umbelliferone->Prenylated_Coumarins Prenyltransferases (PTs) o_Hydroxyferuloyl_CoA ortho-Hydroxy- feruloyl-CoA Feruloyl_CoA->o_Hydroxyferuloyl_CoA F6'H Scopoletin Scopoletin o_Hydroxyferuloyl_CoA->Scopoletin COSY Fraxetin Fraxetin Scopoletin->Fraxetin S8H (2-ODD) Fraxetin->Prenylated_Coumarins PTs

Caption: General biosynthetic pathway of polyoxygenated coumarins.

Key Enzymes and their Quantitative Data

The biosynthesis of polyoxygenated coumarins is orchestrated by a series of enzymes, each with specific substrates and catalytic activities. Understanding the kinetic properties of these enzymes is crucial for metabolic engineering and drug development efforts. The following table summarizes the available quantitative data for key enzymes in the pathway.

EnzymeAbbreviationEC NumberSource Organism(s)Substrate(s)K_m (µM)Reference(s)
Phenylalanine Ammonia-LyasePAL4.3.1.24Various plantsL-Phenylalanine30 - 300[7]
Cinnamate-4-HydroxylaseC4H1.14.14.91Various plantsCinnamic acid1 - 10[7]
4-Coumarate:CoA Ligase4CL6.2.1.12Populus tremuloidesp-Coumaric acid6.8 - 32[8]
p-Coumaroyl-CoA 2'-HydroxylaseC2'H1.14.11.-Ruta graveolensp-Coumaroyl-CoA50[9]
Feruloyl-CoA 6'-HydroxylaseF6'H1.14.11.-Arabidopsis thalianaFeruloyl-CoA36[9][10]
Coumarin SynthaseCOSY-Arabidopsis thalianao-Hydroxycinnamoyl-CoAsNot determined[11]
Cytochrome P450 2A6 (human)CYP2A61.14.14.1Homo sapiensCoumarin0.5 - 2.5[10]
Bergaptol 5-O-geranyltransferaseB5OGT2.5.1.-Citrus limonBergaptol, GPP140 (Bergaptol), 9 (GPP)[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the biosynthesis of polyoxygenated coumarins.

Enzyme Extraction from Plant Tissues

Objective: To obtain a crude or partially purified enzyme extract from plant material for subsequent activity assays.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Add cold extraction buffer to the powder (e.g., 2-4 mL per gram of tissue) and continue to homogenize until a uniform slurry is obtained.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 4°C for 15-20 minutes at 10,000-15,000 x g to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude soluble enzyme extract.

  • For microsomal enzymes like C4H and some cytochrome P450s, the pellet from the initial centrifugation can be further processed. Resuspend the pellet in a buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Determine the protein concentration of the enzyme extract using a standard method like the Bradford assay.

  • The extract can be used immediately for enzyme assays or stored at -80°C for later use.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify a specific biosynthetic enzyme in a heterologous host system (e.g., E. coli, yeast) for detailed characterization.

Materials:

  • Expression vector with the gene of interest

  • Competent E. coli cells (e.g., BL21(DE3)) or yeast strain

  • Culture media (e.g., LB broth for E. coli, YPD for yeast)

  • Inducing agent (e.g., IPTG for E. coli)

  • Cell lysis buffer (e.g., BugBuster for E. coli)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

  • SDS-PAGE reagents for protein analysis

Protocol:

  • Clone the coding sequence of the target enzyme into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

  • Transform the expression construct into the appropriate host cells.

  • Grow a culture of the transformed cells to a suitable optical density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induce protein expression by adding the inducing agent and continue to culture for a specified time at an optimized temperature (e.g., 16-30°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or enzymatic methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the soluble fraction onto an affinity chromatography column pre-equilibrated with binding buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer containing a high concentration of an agent that disrupts the binding to the column (e.g., imidazole for His-tagged proteins).

  • Collect the fractions containing the purified protein and verify the purity and size by SDS-PAGE.

  • Dialyze the purified protein into a suitable storage buffer and determine its concentration.

Enzyme Activity Assays

Principle: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The formation of cinnamic acid can be monitored spectrophotometrically by the increase in absorbance at 290 nm.

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract or purified enzyme.

  • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹).

Principle: C4H is a cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid in the presence of NADPH and O₂. The product, p-coumaric acid, can be quantified by HPLC.

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the enzyme source (microsomal fraction or purified enzyme).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding the substrate, cinnamic acid (e.g., 100 µM).

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantify the amount of p-coumaric acid formed using a standard curve.

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and Coenzyme A. The formation of the thioester bond can be monitored spectrophotometrically by the increase in absorbance around 333 nm.[14][15][16]

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Coenzyme A, and 0.2 mM p-coumaric acid.[8]

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract or purified enzyme.

  • Monitor the increase in absorbance at 333 nm over time.[14][15][16]

  • Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Signaling Pathways and Experimental Workflows

The biosynthesis of polyoxygenated coumarins is tightly regulated by various internal and external signals, such as developmental cues and environmental stresses. Understanding these regulatory networks is essential for manipulating coumarin production.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, roots) Enzyme_Extraction Enzyme Extraction (Crude or Microsomal) Plant_Material->Enzyme_Extraction Metabolite_Analysis Metabolite Profiling (LC-MS, GC-MS) Plant_Material->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Plant_Material->Gene_Expression Enzyme_Assay Enzyme Activity Assay (Spectrophotometry, HPLC) Enzyme_Extraction->Enzyme_Assay Heterologous_Expression Heterologous Expression (E. coli, Yeast) Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Purification Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Final_Analysis Data Integration and Pathway Elucidation Kinetic_Analysis->Final_Analysis Metabolite_Analysis->Final_Analysis Gene_Expression->Final_Analysis

Caption: A typical experimental workflow for studying coumarin biosynthesis.

This guide provides a foundational understanding of the biosynthesis of polyoxygenated coumarins, supported by quantitative data and detailed experimental protocols. Further research into the intricate regulatory networks and the characterization of novel biosynthetic enzymes will undoubtedly open new avenues for the production and application of these valuable natural products.

References

The Multifaceted Therapeutic Potential of Substituted Coumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been recognized for their diverse pharmacological properties. The modification of the basic coumarin scaffold with various substituents has opened up a vast chemical space for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of substituted coumarins, with a focus on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further exploration and application of these versatile molecules.

Anticancer Activities

Substituted coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity of Substituted Coumarins

The anticancer potential of various substituted coumarins has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative coumarin derivatives against different human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-4-methyl-3-n-decylcoumarin (Compound 11)K562 (Chronic Myelogenous Leukemia)42.4[1]
LS180 (Colon Adenocarcinoma)25.2[1]
MCF-7 (Breast Adenocarcinoma)25.1[1]
6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27)K56232.7 - 45.8[1]
LS18032.7 - 45.8[1]
MCF-732.7 - 45.8[1]
Coumarin-pyrazole hybrid 35HepG2 (Hepatocellular Carcinoma)2.96[2]
SMMC-7721 (Hepatocellular Carcinoma)2.08[2]
U87 (Glioblastoma)3.85[2]
H1299 (Non-small cell lung cancer)5.36[2]
Coumarin-thiazole hybrid 44aHepG23.74[2]
Coumarin-thiazole hybrid 44bMCF-74.03[2]
Coumarin-thiazole hybrid 44cHepG23.06[2]
MCF-74.42[2]
4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4)A549 (Lung Carcinoma) - Mcl-1 inhibition (IC50)1.21[3]
Novobiocin analogue (Compound 8)MCF-70.85[4]
Bis-coumarin derivative (Compound 9)MCF-70.3[4]
Coumarin-based hydroxamate (Compound 28)MCF-71.84[4]
Bicyclic coumarin sulfamate (Compound 30)MCF-70.68[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted coumarin compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Coumarin-Induced Anticancer Activity

Substituted coumarins exert their anticancer effects by modulating various signaling pathways. A key pathway often targeted is the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation.[5][6][7][8] Additionally, many coumarin derivatives induce apoptosis , or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways.

PI3K_Akt_mTOR_Pathway Coumarin Substituted Coumarins PI3K PI3K Coumarin->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted coumarins, leading to decreased cell proliferation and survival.

Apoptosis_Pathway Coumarin Substituted Coumarins Bax Bax Coumarin->Bax Bcl2 Bcl-2 Coumarin->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion Bcl2->Mitochondrion

Caption: Induction of apoptosis by substituted coumarins through the mitochondrial pathway.

Anticoagulant Activities

The discovery of dicoumarol, a naturally occurring anticoagulant coumarin, paved the way for the development of widely used oral anticoagulants like warfarin. The anticoagulant activity of coumarins is primarily attributed to their ability to inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors.

Quantitative Data: Anticoagulant Efficacy of Substituted Coumarins

The anticoagulant effect of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of thromboplastin and calcium.

Compound ID/DescriptionProthrombin Time (seconds)Reference
Warfarin (control)14.60[9]
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (Compound 4)21.30[9]
Saline (control)-[9]
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile (Compound 3)> Warfarin[9]
Experimental Protocol: Prothrombin Time (PT) Assay

Principle: The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in factors II, V, VII, and X.[10][11]

Procedure:

  • Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Assay Performance:

    • Pre-warm the plasma sample to 37°C.

    • Add a pre-warmed thromboplastin-calcium reagent to the plasma.

    • Measure the time, in seconds, for a fibrin clot to form. This can be done manually or using an automated coagulometer.[11]

  • Data Reporting: The PT is reported in seconds. For monitoring oral anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[12]

Anti-inflammatory Activities

Many substituted coumarins exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Effects of Substituted Coumarins

The in vivo anti-inflammatory activity of coumarins is frequently evaluated using the carrageenan-induced paw edema model in rodents, where the reduction in paw swelling is a measure of anti-inflammatory efficacy.

Compound ID/DescriptionAnimal ModelDose% Inhibition of EdemaReference
Indomethacin (control)Rat10 mg/kg-[13]
Coumarin-thiazolidinone 250Rat-> Indomethacin[13]
Coumarin-thiazolidinone 251Rat-> Indomethacin[13]
Coumarin-thiazolidinone 252Rat-> Indomethacin[13]
Coumarin-thiazolidinone 253Rat-> Indomethacin[13]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[14][15][16][17][18]

Procedure:

  • Animal Dosing: Administer the test coumarin compound or a reference drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.[15]

  • Induction of Edema: After a specific time interval (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[14][18]

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central regulators of inflammatory gene expression.

NFkB_MAPK_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Coumarin Substituted Coumarins IKK IKK Coumarin->IKK MAPK MAPK (p38, JNK, ERK) Coumarin->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Inhibition of NF-κB and MAPK signaling by substituted coumarins, reducing inflammatory gene expression.

Antimicrobial Activities

Substituted coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the coumarin ring is crucial for their antimicrobial efficacy.

Quantitative Data: Antimicrobial Potency of Substituted Coumarins

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some coumarin derivatives against different microbial strains.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
OsthenolBacillus cereus62.5 - 125[19]
Staphylococcus aureus62.5 - 125[19]
Amido-coumarin 55lSalmonella typhi6.25 - 25[20]
Staphylococcus aureus6.25 - 25[20]
Escherichia coli6.25 - 25[20]
Bacillus pumilus6.25 - 25[20]
Amido-coumarin 57fPseudomonas aeruginosa6.25 - 25[20]
Salmonella typhi6.25 - 25[20]
Escherichia coli6.25 - 25[20]
Staphylococcus aureus6.25 - 25[20]
Pyrazole 15Bacillus pumilus1.95 - 15.6[21]
Streptococcus faecalis1.95 - 15.6[21]
Escherichia coli1.95 - 15.6[21]
Enterobacter cloacae1.95 - 15.6[21]
Saccharomyces cerevisiae15.6[21]
Candida albicans7.81[21]
Pyrazole 16Bacillus pumilus1.95 - 15.6[21]
Streptococcus faecalis1.95 - 15.6[21]
Escherichia coli1.95 - 15.6[21]
Enterobacter cloacae1.95 - 15.6[21]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.[22][23][24]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the coumarin compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[24]

Neuroprotective Effects

A growing body of evidence suggests that substituted coumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the inhibition of cholinesterases and monoamine oxidases, as well as antioxidant and anti-inflammatory effects.

Quantitative Data: Neuroprotective Activity of Substituted Coumarins

The inhibitory activity of coumarin derivatives against key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a measure of their neuroprotective potential.

Compound ID/DescriptionEnzymeIC50Reference
Coumarin 106AChEpIC50 = 4.97, Ki = 2.36 µM[25]
BChEpIC50 = 4.56[25]
Indene analogue 4cAChE0.802 µg/mL[26]
Donepezil (control)AChE0.155 µg/mL[26]
Propylmorpholine derivative 5gAChE1.78 times more potent than rivastigmine[27]
Ethylmorpholine derivative 5dBChEApproximately the same as rivastigmine[27]
N1-(coumarin-7-yl) derivativesAChE42.5 - 442 µM[28]
BChE2.0 nM - 442 µM[28]
3-phenylcoumarin derivativeAChE0.31 µM[29]
MAO-B0.13 µM[29]
COX-20.94 µM[29]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine by cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the enzyme activity.[28][30]

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer (pH 8.0), the test coumarin compound at various concentrations, and the cholinesterase enzyme (AChE or BChE).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[28]

  • Reaction Initiation: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and DTNB to initiate the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over a period of time (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Visualization

Cholinesterase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Buffer (pH 8.0) - Coumarin dilutions - AChE/BChE enzyme - Substrate - DTNB Start->Prepare_Reagents Pre_incubation Pre-incubate coumarin and enzyme Prepare_Reagents->Pre_incubation Add_Substrate_DTNB Add substrate and DTNB Pre_incubation->Add_Substrate_DTNB Measure_Absorbance Measure absorbance at 412 nm Add_Substrate_DTNB->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the cholinesterase inhibition assay (Ellman's method).

Conclusion and Future Directions

Substituted coumarins represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as lead compounds for the development of novel anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for each activity, guiding the rational design of more potent and selective derivatives.

Future research in this field should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel coumarin derivatives.

  • In Vivo Efficacy and Safety: Translating promising in vitro findings into in vivo animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Combination Therapies: Investigating the synergistic effects of coumarins with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

  • Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and targeted delivery of coumarins.

The continued exploration of the chemical and biological diversity of substituted coumarins holds great promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

5,7,8-Trimethoxycoumarin: A Technical Whitepaper on its Mechanism of Action in Parasitic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antiparasitic properties of 5,7,8-trimethoxycoumarin, a natural product isolated from the roots of Zanthoxylum tingoassuiba. It consolidates the available data on its in vitro efficacy against key protozoan parasites, details the experimental protocols for assessing its activity, and proposes a putative mechanism of action based on current scientific understanding of coumarin derivatives. This whitepaper is intended to serve as a resource for researchers engaged in the discovery and development of novel antiparasitic agents.

Introduction

Parasitic diseases, including Chagas disease and leishmaniasis, continue to pose a significant global health burden, affecting millions of people, primarily in tropical and subtropical regions. The limitations of current therapeutic options, such as toxicity and emerging drug resistance, necessitate the urgent development of new, safe, and effective antiparasitic drugs. Natural products have historically been a rich source of novel pharmacophores, and coumarins, a class of benzopyrone-containing secondary metabolites, have demonstrated a wide range of biological activities, including antiparasitic effects. This compound is a naturally occurring coumarin that has shown promising activity against Trypanosoma cruzi and Leishmania amazonensis, the etiological agents of Chagas disease and cutaneous leishmaniasis, respectively. Understanding its mechanism of action is crucial for its further development as a potential therapeutic agent.

In Vitro Antiparasitic Activity

This compound has demonstrated inhibitory activity against the proliferative forms of Trypanosoma cruzi and Leishmania amazonensis. The quantitative data from in vitro studies are summarized below.

Data Presentation
CompoundParasiteParasite StageIC50 (µM)Cytotoxicity (CC50) against U-937 cells (µM)Reference
This compoundTrypanosoma cruziEpimastigote25.5[1]> 400[1]Costa R.S., et al. (2018)
This compoundLeishmania amazonensisPromastigote57.7[1]> 400[1]Costa R.S., et al. (2018)

Proposed Mechanism of Action

While the precise molecular targets of this compound have not been definitively elucidated, the current body of evidence for the broader class of coumarin derivatives suggests a multifactorial mechanism of action centered on the disruption of parasite mitochondrial function and the induction of oxidative stress.

It is hypothesized that this compound, due to its lipophilic nature, can readily cross the plasma membrane of the parasite. Once inside, it may accumulate in the mitochondrion, the powerhouse of the cell. Here, it is proposed to interfere with the electron transport chain, leading to a dissipation of the mitochondrial membrane potential (ΔΨm). This disruption would impair ATP synthesis, the primary energy currency of the parasite, and lead to a state of energy deprivation.

Furthermore, the interference with the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. While low levels of ROS are a normal byproduct of cellular respiration, excessive ROS production can overwhelm the parasite's antioxidant defense systems, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. This cascade of events is thought to culminate in parasite cell death. The low cytotoxicity of this compound against human cells suggests a degree of selectivity for parasitic mitochondria over host cell mitochondria.

G cluster_parasite Parasite Cell cluster_mitochondrion Mitochondrion compound This compound cytoplasm Cytoplasm compound->cytoplasm Membrane Permeation membrane Plasma Membrane etc Electron Transport Chain (ETC) cytoplasm->etc Mitochondrial Targeting delta_psi Mitochondrial Membrane Potential (ΔΨm) etc->delta_psi Disruption ros Reactive Oxygen Species (ROS) etc->ros Increased Production atp_synthesis ATP Synthesis cell_death Parasite Cell Death atp_synthesis->cell_death Energy Deprivation delta_psi->atp_synthesis Inhibition oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ros->oxidative_damage oxidative_damage->cell_death

Proposed mechanism of action for this compound in parasitic cells.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments to determine the antiparasitic activity of this compound.

In Vitro Antitrypanosomal Activity Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against Trypanosoma cruzi epimastigotes.

Materials:

  • Trypanosoma cruzi epimastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Benznidazole (positive control)

  • Dimethyl sulfoxide (DMSO, negative control)

  • 96-well microtiter plates

  • Incubator (28°C)

  • Light microscope

  • Neubauer chamber or automated cell counter

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C to the exponential growth phase.

  • Prepare a serial dilution of this compound in LIT medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.

  • Include wells with benznidazole as a positive control and wells with DMSO at the same concentration as the highest compound concentration as a negative control.

  • Adjust the concentration of epimastigotes to 1 x 10^6 parasites/mL in fresh LIT medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the compound dilutions.

  • Incubate the plate at 28°C for 72 hours.

  • After incubation, resuspend the parasites in each well and determine the parasite density using a Neubauer chamber under a light microscope or an automated cell counter.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Assay

This protocol is for determining the IC50 of this compound against Leishmania amazonensis promastigotes.

Materials:

  • Leishmania amazonensis promastigotes (e.g., MHOM/BR/76/LTB-012 strain)

  • Schneider's insect medium supplemented with 20% FBS

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Dimethyl sulfoxide (DMSO, negative control)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Light microscope

  • Neubauer chamber or automated cell counter

Procedure:

  • Culture L. amazonensis promastigotes in Schneider's medium at 26°C to the stationary phase.

  • Prepare a serial dilution of this compound in Schneider's medium in a 96-well plate.

  • Include wells with Amphotericin B as a positive control and DMSO as a negative control.

  • Adjust the concentration of promastigotes to 1 x 10^7 parasites/mL in fresh medium.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plate at 26°C for 72 hours.

  • Determine the parasite density in each well using a Neubauer chamber or an automated cell counter.

  • Calculate the percentage of growth inhibition and determine the IC50 value as described for the antitrypanosomal assay.

G start Start culture Culture Parasites (Exponential Phase) start->culture prepare_plate Prepare 96-well Plate: - Serial Dilutions of Compound - Positive Control (e.g., Benznidazole) - Negative Control (DMSO) culture->prepare_plate add_parasites Add Parasite Suspension to each well prepare_plate->add_parasites incubate Incubate for 72 hours (28°C for T. cruzi, 26°C for L. amazonensis) add_parasites->incubate count_parasites Determine Parasite Density (Light Microscopy/Cell Counter) incubate->count_parasites calculate_inhibition Calculate % Growth Inhibition count_parasites->calculate_inhibition determine_ic50 Determine IC50 Value (Dose-Response Curve) calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Spectroscopic Analysis of 5,7,8-Trimethoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5,7,8-trimethoxycoumarin, a naturally occurring methoxylated coumarin derivative. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound, along with standardized experimental protocols for its analysis. The information presented is intended to support researchers and professionals in drug discovery and development in the identification, characterization, and quality control of this compound.

Introduction

This compound belongs to the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Possessing a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , this compound has been the subject of interest in phytochemical and pharmacological research.[3][4][5] Accurate and detailed spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of such compounds, forming the foundation for further investigation into their biological activities. This guide focuses on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry Data

The mass spectral data for this compound is summarized in the table below. The data was obtained from tandem mass spectrometry (MS-MS) experiments, which involve the isolation and fragmentation of a precursor ion.

ParameterValueSource
Ionization ModeElectrospray Ionization (ESI)[3]
Precursor Ion[M+H]⁺[3]
Precursor m/z237.0757[3]
Major Fragment Ions (m/z)222, 204, 176[3]
Proposed Fragmentation Pathway

The fragmentation of coumarins in mass spectrometry is influenced by the heterocyclic ring structure and the nature of its substituents. A common fragmentation pattern involves the loss of carbon monoxide (CO) from the pyrone ring. For this compound, the fragmentation is initiated by the protonated molecule [M+H]⁺. The proposed fragmentation pathway is illustrated in the diagram below, which accounts for the major observed fragment ions.

G mol This compound [M+H]⁺ m/z = 237 frag1 Loss of CH₃ radical [M+H-CH₃]⁺ m/z = 222 mol->frag1 - •CH₃ frag3 Loss of another CH₃ radical [M+H-2CH₃]⁺ m/z = 207 (minor) mol->frag3 - 2x •CH₃ frag6 Sequential loss of 3xCH₃ [M+H-3CH₃]⁺ m/z = 192 mol->frag6 - 3x •CH₃ frag4 Loss of CO from frag1 [M+H-CH₃-CO]⁺ m/z = 194 frag1->frag4 - CO frag2 Loss of CO [M+H-CH₃-CO]⁺ m/z = 194 (not a major peak) frag5 Loss of another CO [M+H-CH₃-2CO]⁺ m/z = 166 frag4->frag5 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

ProtonPredicted δ (ppm)MultiplicityJ (Hz)
H-36.2 - 6.4d9.5
H-47.6 - 7.8d9.5
H-66.5 - 6.7s-
5-OCH₃3.8 - 4.0s-
7-OCH₃3.8 - 4.0s-
8-OCH₃3.9 - 4.1s-
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table.

CarbonPredicted δ (ppm)
C-2160 - 162
C-3110 - 112
C-4143 - 145
C-4a108 - 110
C-5148 - 150
C-698 - 100
C-7152 - 154
C-8135 - 137
C-8a145 - 147
5-OCH₃55 - 57
7-OCH₃56 - 58
8-OCH₃60 - 62

Experimental Protocols

To ensure reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following sections outline the general methodologies for NMR and MS analysis of coumarin derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.

  • Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to achieve stable and efficient ionization.

  • MS Scan: Acquire a full scan mass spectrum in the positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the product ion spectrum to identify the characteristic fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps from sample acquisition to final data interpretation and reporting.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Acquisition Sample Acquisition Purification Purification Sample Acquisition->Purification Dissolution Dissolution Purification->Dissolution NMR Spectroscopy NMR Spectroscopy Dissolution->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Dissolution->Mass Spectrometry NMR Data Processing NMR Data Processing NMR Spectroscopy->NMR Data Processing MS Data Processing MS Data Processing Mass Spectrometry->MS Data Processing Structure Elucidation Structure Elucidation NMR Data Processing->Structure Elucidation Final Report Final Report Structure Elucidation->Final Report Fragmentation Analysis Fragmentation Analysis MS Data Processing->Fragmentation Analysis Fragmentation Analysis->Structure Elucidation

References

The Discovery and Characterization of Novel Trioxygenated Coumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of novel trioxygenated coumarins. These compounds, a subclass of coumarins characterized by three oxygen-based functional groups on their benzopyran-2-one core, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This document outlines the key methodologies for their isolation and synthesis, summarizes their biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways.

Introduction to Trioxygenated Coumarins

Coumarins are a large class of naturally occurring phenolic compounds found in many plants.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring. The addition of three oxygen-containing substituents, such as hydroxyl (-OH), methoxy (-OCH3), or more complex ether linkages, gives rise to the trioxygenated coumarins. These substitutions significantly influence the molecule's physicochemical properties and biological activities, which range from anticoagulant and anti-inflammatory to anticancer and antimicrobial effects.[2][3] The exploration of novel trioxygenated coumarins, both from natural sources and through synthetic derivatization, continues to be a promising avenue for the discovery of new therapeutic agents.[4]

Data Presentation: Biological Activities of Trioxygenated Coumarins

The following tables summarize the quantitative biological data for a selection of novel and representative trioxygenated coumarins, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Cytotoxic Activities of Trioxygenated Coumarins

Compound NameCancer Cell LineActivity MetricValueReference
6-hydroxy-5,7-dimethoxycoumarin (Fraxinol)Leukemia HELIC503.59 µM[5]
8-hydroxy-5,7-dimethoxycoumarin (Leptodactylone)Not SpecifiedNot SpecifiedNot Specified[5]
5,6,7-trimethoxycoumarinNot SpecifiedNot SpecifiedNot Specified[5]
5,7,8-trimethoxycoumarinNot SpecifiedNot SpecifiedNot Specified[5]
8-(3-methyl-2-butenyloxy)-5,7-dimethoxycoumarin (Artanin)Not SpecifiedNot SpecifiedNot Specified[5]
6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarinHuman promyelocytic leukemia HL-60IC50Not Specified[6]
6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarinHuman lung adenocarcinoma epithelial A549IC50Not Specified[6]
3,4-Dimethyl-7-hydroxycoumarinTaq DNA polymeraseIC50115.7 µM[7]
3-isopropyl-4-methyl-5,7-dihydroxycoumarinTaq DNA polymeraseIC5082.2 µM[7]
4-methyl-7-hydroxycoumarinMMLV-RTIC5023.5 µM[7]
4-methyl-5,7-dihydroxycoumarinMMLV-RTIC5018.3 µM[7]

Table 2: Antimicrobial Activities of Trioxygenated Coumarins

Compound NameMicroorganismActivity MetricValueReference
6′,7′-dihydroxybergamottinStaphylococcus aureusMIC1.20 - 2.10 mg/mL[8]
PeucedaninStaphylococcus aureusMIC1.20 - 4.80 mg/mL[8]
Officinalin isobutyrateStaphylococcus aureusMIC1.20 - 4.80 mg/mL[8]
OsthenoleStaphylococcus aureusMIC62.5 µg/mL[3]
OsthenoleBacillus cereusMIC62.5 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of trioxygenated coumarins.

Protocol for the Synthesis of 5,6,7- and 5,7,8-Trioxygenated Coumarins via Wittig Reaction

This protocol describes a general method for synthesizing naturally occurring trioxygenated coumarins, adapted from the synthesis of fraxinol, leptodactylone, and their derivatives.[5]

Materials:

  • Appropriately substituted tetraoxygenated benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Toluene, anhydrous

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tetraoxygenated benzaldehyde (1 equivalent) in anhydrous toluene.

  • Wittig Reaction: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trioxygenated coumarin.

  • Characterization: Confirm the structure of the synthesized coumarin using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for the Isolation of Trioxygenated Coumarins from Plant Material

This protocol provides a general procedure for the extraction and isolation of coumarins from plant sources.[9][10]

Materials:

  • Dried and powdered plant material

  • Solvents for extraction (e.g., methanol, chloroform, n-hexane)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, ether)

  • TLC plates and developing chamber

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, then methanol).

    • Kinetic Maceration: Add the powdered material to the chosen solvent in a beaker and place it in a shaker water bath at a controlled temperature (e.g., 37°C) for 24 hours.[9]

  • Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with immiscible solvents to separate compounds based on their polarity.

  • Isolation by Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent.

    • Load the concentrated extract onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in ether).[9]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired coumarins.

  • Purification: Combine fractions containing the same compound and re-chromatograph if necessary to achieve high purity.

  • Structure Elucidation: Identify the structure of the isolated pure compounds using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[9]

Protocol for In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines a common method for evaluating the cytotoxic effects of novel coumarins on cancer cell lines.[11]

Materials:

  • Human cancer cell line (e.g., HCT-116 colorectal carcinoma)[11]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test coumarin compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the coumarin compounds (e.g., ranging from 1 to 250 µM) and incubate for a specified period (e.g., 24 or 72 hours).[11] Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

The antioxidant and anti-inflammatory effects of many coumarins are mediated through the Keap1/Nrf2/ARE signaling pathway.[12][13][14] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like trioxygenated coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Keap1 Keap1 Coumarin Trioxygenated Coumarin Coumarin->Keap1_Nrf2 Inhibits ARE ARE Nrf2_ARE Nrf2-ARE Complex Nrf2_nuc->Nrf2_ARE ARE->Nrf2_ARE Transcription Gene Transcription Nrf2_ARE->Transcription Initiates Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes Natural_Product_Discovery_Workflow start Plant Material Collection & Identification extraction Extraction (e.g., Maceration, Soxhlet) start->extraction fractionation Fractionation (e.g., Liquid-Liquid Extraction) extraction->fractionation isolation Isolation & Purification (e.g., Column Chromatography, HPLC) fractionation->isolation characterization Structural Elucidation (NMR, MS, etc.) isolation->characterization bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) characterization->bioassay lead_id Lead Compound Identification bioassay->lead_id end Further Development lead_id->end

References

Methodological & Application

Application Notes and Protocols for 5,7,8-Trimethoxycoumarin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxycoumarin is a naturally occurring coumarin derivative that has shown potential in biological assays. Coumarins, as a class of compounds, are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These application notes provide detailed protocols for the use of this compound in cell-based assays. While specific data for this compound is currently limited to anti-parasitic activity, this document also includes representative protocols for assessing potential anticancer and anti-inflammatory effects, based on the activities of structurally similar coumarin derivatives. These additional protocols can serve as a starting point for broader investigation into the therapeutic potential of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

CompoundAssayCell Line/OrganismEndpointResult (IC₅₀)Reference
This compound Anti-parasitic ActivityTrypanosoma cruzi (epimastigotes)Proliferation25.5 µM[1][2]
This compound Anti-parasitic ActivityLeishmania amazonensis (promastigotes)Proliferation57.7 µM[1][2]

Experimental Protocols

Protocol for Anti-parasitic Proliferation Assay

This protocol is based on the methodology used to determine the anti-parasitic activity of this compound.[1][2][3]

Objective: To evaluate the inhibitory effect of this compound on the proliferation of Trypanosoma cruzi epimastigotes and Leishmania amazonensis promastigotes.

Materials:

  • This compound

  • Trypanosoma cruzi epimastigotes

  • Leishmania amazonensis promastigotes

  • Liver Infusion Tryptose (LIT) medium

  • Schneider's Drosophila Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Benznidazole (positive control for T. cruzi)

  • Amphotericin B (positive control for L. amazonensis)

  • 96-well microplates

  • Incubator (26°C)

  • Light microscope and hemocytometer or automated cell counter

Procedure:

  • Parasite Culture:

    • Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 26°C.

    • Culture L. amazonensis promastigotes in Schneider's Drosophila Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 26°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in the respective culture medium to achieve final concentrations ranging from 1.5 µM to 100 µM. Also, prepare dilutions for the positive controls.

  • Assay Setup:

    • Seed the 96-well plates with the parasite suspension at a density of 5 x 10⁵ cells/mL.

    • Add the different concentrations of this compound, positive controls, and a vehicle control (DMSO) to the wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates at 26°C for 72 hours.

  • Cell Counting:

    • After incubation, determine the cell density in each well using a light microscope and a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Representative Protocol for Anticancer Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a test compound on cancer cell lines and is based on standard laboratory procedures.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, HepG2).

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value.

Representative Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a common method to detect apoptosis in cells treated with a test compound.

Objective: To determine if this compound induces apoptosis in a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow Anti-Parasitic Assay Workflow start Start culture Culture Parasites (T. cruzi / L. amazonensis) start->culture seed Seed Parasites in 96-well Plate culture->seed prepare Prepare Serial Dilutions of this compound treat Treat with Compound prepare->treat seed->treat incubate Incubate for 72h at 26°C treat->incubate count Count Parasites incubate->count analyze Calculate IC50 count->analyze end End analyze->end G cluster_apoptosis Apoptosis Signaling Pathway (Representative) coumarin Coumarin Derivative (e.g., 6,7,8-Trimethoxycoumarin) pro_caspase7 Pro-caspase-7 coumarin->pro_caspase7 decreases caspase7 Cleaved caspase-7 coumarin->caspase7 increases parp PARP caspase7->parp cleaves cleaved_parp Cleaved PARP caspase7->cleaved_parp increases apoptosis Apoptosis cleaved_parp->apoptosis G cluster_nfkb NF-κB Signaling Pathway (Representative) lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates gene_expression Inflammatory Gene Expression nfkb->gene_expression activates coumarin Coumarin Derivative coumarin->ikk inhibits

References

Application of 5,7,8-Trimethoxycoumarin as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxycoumarin is a synthetic coumarin derivative with potential applications as a fluorescent probe in microscopy. Coumarins are a well-established class of fluorophores known for their high quantum yields, sensitivity to the microenvironment, and tunable photophysical properties. The methoxy substitutions on the coumarin core of this compound are expected to influence its spectral properties and cellular uptake, making it a candidate for live-cell imaging and other fluorescence-based biological assays.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe. It includes a summary of its photophysical properties, cytotoxicity data for related compounds, and example protocols for live-cell imaging.

Photophysical and Cytotoxicity Data

While specific experimental data for this compound is limited in the current literature, the following tables summarize representative data for structurally similar methoxy-substituted coumarins to provide an estimated performance profile.

Table 1: Representative Photophysical Properties of Methoxy-Substituted Coumarins

PropertyRepresentative ValueNotes
Excitation Maximum (λex)~340 - 380 nmDependent on solvent polarity.
Emission Maximum (λem)~420 - 480 nmBlue to cyan fluorescence.
Stokes Shift~80 - 100 nmGenerally a large Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise.
Quantum Yield (Φ)0.3 - 0.8Can be high, but is sensitive to the molecular environment.
PhotostabilityModeratePhotobleaching can occur under prolonged or high-intensity illumination. The use of antifade reagents is recommended.

Table 2: Representative Cytotoxicity Data of Coumarin Derivatives

Cell LineCompound TypeAssayIC50 / LD50Exposure Time
A549 (Human Lung Carcinoma)Acetoxycoumarin derivativeCrystal Violet>100 µM48 h
CRL 1548 (Rat Liver Cancer)Acetoxycoumarin derivativeCrystal Violet45.1 µM48 h
HeLa (Human Cervical Cancer)3-Arylcoumarin derivativeMTT Assay24 µM48 h
Caco-2 (Human Colorectal Adenocarcinoma)Various CoumarinsMTT Assay≥ 0.34 mM72 h

Note: The cytotoxicity of this compound should be experimentally determined for the specific cell line and experimental conditions being used. The data above serves as a general guideline for initial concentration ranges.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A crucial first step for reproducible results is the proper preparation of the fluorescent probe stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

  • Dissolving: Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing thoroughly.

  • Aliquoting: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

G cluster_prep Probe Preparation Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C, protected from light aliquot->store

Probe Preparation Workflow

Protocol 2: Live-Cell Imaging with this compound

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

  • Antifade reagent (optional)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Dilution: On the day of imaging, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally to achieve sufficient signal with minimal cytotoxicity.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. If photobleaching is a concern, an antifade reagent can be added to the imaging buffer.

  • Microscopy: Image the cells using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission between 430-480 nm. Minimize light exposure to reduce phototoxicity and photobleaching.

G cluster_imaging Live-Cell Imaging Workflow seed Seed Cells dilute Dilute Probe in Media seed->dilute stain Incubate Cells with Probe dilute->stain wash Wash to Remove Excess Probe stain->wash image Image with Fluorescence Microscope wash->image

Live-Cell Imaging Workflow

Signaling Pathways and Logical Relationships

The fluorescence of many coumarin derivatives is based on the principle of Intramolecular Charge Transfer (ICT). In the ground state, the molecule has a certain electron distribution. Upon excitation with light, an electron is transferred from an electron-donating group (the methoxy groups in this case) to an electron-accepting part of the molecule (the lactone ring). The relaxation from this excited ICT state back to the ground state results in the emission of a fluorescent photon. The energy, and therefore the color, of this emitted light is sensitive to the polarity of the surrounding environment.

G cluster_ict Intramolecular Charge Transfer (ICT) Mechanism GroundState Ground State (S0) Excitation Light Excitation (λex) GroundState->Excitation Absorption ExcitedState Excited State (S1) (Intramolecular Charge Transfer) Excitation->ExcitedState Fluorescence Fluorescence Emission (λem) ExcitedState->Fluorescence Relaxation Non-radiative Decay ExcitedState->Relaxation Fluorescence->GroundState Relaxation->GroundState

ICT Fluorescence Mechanism

Disclaimer

The quantitative data and protocols provided in this document are based on representative values for structurally similar coumarin derivatives due to the limited availability of specific experimental data for this compound. Researchers are strongly encouraged to perform their own optimization and validation experiments for their specific applications. This includes determining the optimal excitation and emission wavelengths, probe concentration, incubation time, and assessing cytotoxicity for the cell lines and experimental conditions of interest.

High-performance liquid chromatography (HPLC) method for 5,7,8-Trimethoxycoumarin analysis

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 5,7,8-Trimethoxycoumarin, a naturally occurring coumarin derivative. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in drug development engaged in the analysis of this compound. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity and reproducibility for the quantification of this compound in various sample matrices.

Application Note

Introduction

This compound is a secondary metabolite found in various plant species and has been the subject of research for its potential biological activities. Accurate and reliable quantitative analysis is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This note details a robust HPLC method for the analysis of this compound.

Chromatographic Conditions

The separation is achieved on a C18 reversed-phase column. A gradient elution is employed to ensure optimal separation of the analyte from other components in the sample matrix. The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acetic acid to improve peak shape and resolution.[2] Detection is performed using a UV detector, as coumarins typically exhibit strong absorbance in the UV region.

Method Validation

While a specific validation study for this compound is not detailed in the provided search results, a typical HPLC method validation for such an analyte would include assessments of linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ).

Quantitative Data Summary

The following tables summarize the key parameters of the proposed HPLC method for the analysis of this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV/Vis or Diode Array Detector (DAD)
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm

Table 2: Sample and Standard Preparation

Preparation StepDescription
Standard Stock Solution
AnalyteThis compound
Concentration1.0 mg/mL
SolventMethanol
Working Standard Solutions
Concentration Range1 - 100 µg/mL
DiluentMobile Phase (50:50 Water:Acetonitrile)
Sample Preparation
Extraction SolventMethanol or Ethanol
ProcedureSonication or Soxhlet extraction
Final PreparationFilter through a 0.45 µm syringe filter

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution (1 mg/mL) Working_Standards Prepare Working Standard Solutions (1-100 µg/mL) Standard->Working_Standards Injection Inject Sample/Standard (10 µL) Working_Standards->Injection Sample_Extraction Extract Sample with Methanol Sample_Filtration Filter Sample Extract (0.45 µm) Sample_Extraction->Sample_Filtration Sample_Filtration->Injection HPLC_System HPLC System with C18 Column Separation Gradient Elution HPLC_System->Separation Injection->HPLC_System Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Generate Calibration Curve from Standards Chromatogram->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile). These solutions are used to construct the calibration curve.

2. Sample Preparation

  • Extraction from Plant Material: Accurately weigh about 1 g of the dried and powdered plant material. Transfer it to a flask and add 20 mL of methanol.

  • Extraction Procedure: Sonicate the mixture for 30 minutes or perform Soxhlet extraction for 2 hours.

  • Filtration: After extraction, filter the extract through a Whatman No. 1 filter paper.

  • Final Sample Preparation: Take an aliquot of the filtrate and dilute it with the mobile phase to a suitable concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the series of working standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Inject a standard solution after every few sample injections to check for system suitability and retention time stability.

  • Data Acquisition: Acquire the chromatograms and record the peak area and retention time for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the calibration curve to determine the concentration of this compound in the sample solutions.

    • Calculate the final concentration of the analyte in the original sample by taking into account the dilution factors.

This detailed protocol provides a solid foundation for the reliable quantification of this compound. For specific applications, further optimization and validation of the method may be required to meet the specific requirements of the analysis.

References

Nuclear magnetic resonance (NMR) spectroscopy for 5,7,8-Trimethoxycoumarin characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,7,8-Trimethoxycoumarin is a naturally occurring polyoxygenated coumarin derivative. Coumarins constitute a large class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and for quality control in synthetic and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such molecules. These application notes provide a detailed protocol and representative data for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Spectroscopic Data

While direct experimental data for this compound from a single comprehensive source proved elusive in the literature search, the following tables represent a compilation of expected chemical shifts based on the analysis of closely related structures and general principles of NMR spectroscopy for coumarin derivatives. These values serve as a robust guide for the interpretation of experimental spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.25d~ 9.5
H-4~ 7.95d~ 9.5
H-6~ 6.40s-
5-OCH₃~ 3.90s-
7-OCH₃~ 3.95s-
8-OCH₃~ 4.05s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-2~ 160.5
C-3~ 112.0
C-4~ 140.0
C-4a~ 108.0
C-5~ 152.0
C-6~ 95.0
C-7~ 158.0
C-8~ 130.0
C-8a~ 145.0
5-OCH₃~ 56.5
7-OCH₃~ 56.0
8-OCH₃~ 61.0

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for coumarins due to its excellent dissolving power and minimal interference in the spectral regions of interest. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of ~4-5 cm).

2.2. ¹H NMR Spectroscopy Protocol

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Pulse Width: Calibrated 30° or 90° pulse.

    • Number of Scans: 8-16 scans (adjust as needed based on sample concentration).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

2.3. ¹³C NMR Spectroscopy Protocol

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Utilize the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm (centered around 100 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Pulse Width: Calibrated 30° pulse.

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance and requires more scans for a good signal-to-noise ratio).

    • Decoupling: Broadband proton decoupling (e.g., WALTZ-16 or GARP).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

2.4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)

For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in confirming the substitution pattern.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr ¹³C NMR c13_nmr->ft two_d_nmr 2D NMR (COSY, HSQC, HMBC) two_d_nmr->ft phasing Phasing & Referencing ft->phasing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) phasing->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR characterization.

3.2. Logical Relationship of NMR Data for Structure Elucidation

structure_elucidation cluster_2d 2D NMR Correlations h1_data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) cosy COSY (¹H-¹H Connectivity) h1_data->cosy hsqc HSQC (Direct ¹H-¹³C Correlation) h1_data->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) h1_data->hmbc fragments Identify Molecular Fragments (e.g., methoxy groups, aromatic protons) h1_data->fragments c13_data ¹³C NMR Data (Chemical Shift) c13_data->hsqc c13_data->hmbc c13_data->fragments cosy->fragments hsqc->fragments assembly Assemble Fragments into Final Structure hmbc->assembly fragments->assembly final_structure This compound Structure Confirmed assembly->final_structure

Caption: Logic diagram for NMR-based structure elucidation.

Application Notes and Protocols for 5,7,8-Trimethoxycoumarin in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxycoumarin is a naturally occurring coumarin derivative that has garnered interest in the scientific community for its potential biological activities. As with many coumarins, its low aqueous solubility presents a challenge for in vitro studies. This document provides a detailed protocol for the dissolution of this compound for use in cell-based assays and summarizes key information for its application in research settings.

Data Presentation: Solubility and Physicochemical Properties

Proper dissolution is critical for obtaining accurate and reproducible results in in vitro experiments. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for cell culture experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅N/A
Molecular Weight 236.22 g/mol N/A
Appearance White to off-white solidN/A
Solubility in DMSO Soluble[1]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound (MW: 236.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh out 2.36 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Warming: Place the tube in a 37°C water bath or heating block for 10-15 minutes. This will increase the solubility of the compound.

  • Sonication: Following warming, place the tube in an ultrasonic bath for 15-30 minutes. This will help to break up any remaining solid particles and ensure complete dissolution.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that no particulate matter is visible. The solution should be clear.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months). Avoid repeated freeze-thaw cycles.

General Protocol for In Vitro Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the compound and the DMSO in the cell culture medium should be optimized for each cell line and experiment. It is crucial to include a vehicle control (DMSO alone) in all experiments.

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Working Solutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response study to determine the optimal concentration. Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound. Remember to include wells treated with vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound used).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, perform your desired downstream assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), or molecular analyses (e.g., Western blotting, qPCR).

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay western_blot Western Blot for Apoptotic Markers incubate->western_blot dose_response Dose-Response Curve viability_assay->dose_response apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant protein_expression Protein Expression Levels western_blot->protein_expression

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Proposed Signaling Pathway: Induction of Apoptosis

Based on studies of structurally related trimethoxycoumarins, a plausible mechanism of action for this compound is the induction of apoptosis. Research on 6,7,8-trimethoxycoumarin has shown that it can lead to increased levels of cleaved caspase-7 and Poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade.[3]

signaling_pathway cluster_upstream Upstream Events cluster_execution Execution Phase cluster_outcome Cellular Outcome compound This compound cellular_stress Cellular Stress compound->cellular_stress Induces pro_caspase9 Pro-caspase-9 cellular_stress->pro_caspase9 Activates caspase9 Activated Caspase-9 pro_caspase9->caspase9 Cleavage pro_caspase7 Pro-caspase-7 caspase9->pro_caspase7 Activates caspase7 Activated Caspase-7 pro_caspase7->caspase7 Cleavage parp PARP caspase7->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis Leads to

Caption: Proposed apoptotic signaling pathway for this compound.

References

Application Notes and Protocols for the Quantification of 5,7,8-Trimethoxycoumarin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxycoumarin is a naturally occurring coumarin derivative found in various medicinal plants, such as those from the Rutaceae family.[1][2] Coumarins are a class of compounds known for their wide range of pharmacological activities. Accurate quantification of this compound in herbal extracts is crucial for quality control, standardization, and the development of new phytopharmaceuticals. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

General Workflow for Quantification

The general procedure for quantifying this compound in herbal extracts involves several key stages, from sample preparation to data analysis.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting s1 Herbal Material (e.g., leaves, roots) s2 Drying & Grinding s1->s2 s3 Extraction (e.g., Maceration, Sonication) s2->s3 s4 Filtration/Centrifugation s3->s4 s5 Crude Extract s4->s5 a1 Chromatographic Separation (HPLC, GC, HPTLC) s5->a1 Inject/Apply Sample a2 Detection (UV, MS, Densitometry) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Identification & Integration a3->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification of This compound d2->d3 d4 Method Validation d3->d4

Caption: General workflow for the quantification of this compound.

I. Sample Preparation: Extraction of this compound

The choice of extraction method and solvent is critical for the efficient recovery of this compound from the plant matrix. Methanol, ethanol, and chloroform are commonly used solvents for extracting coumarins.[3][4]

Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots, bark) at room temperature in the dark. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it into a conical flask. Add 25 mL of methanol (HPLC grade).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

  • Filtration: After sonication, filter the extract through a Whatman No. 1 filter paper. For HPLC and GC-MS analysis, further filter the extract through a 0.45 µm syringe filter into a clean vial.

  • Storage: Store the extract at 4°C in a dark vial until analysis.

II. Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of coumarins in herbal extracts.[5][6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10% to 90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90% to 10% Acetonitrile

      • 35-40 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (typically around 320-340 nm).

    • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the herbal extracts by interpolating their peak areas on the calibration curve.

HPLC_Principle cluster_hplc HPLC System cluster_separation Chromatographic Separation mp Mobile Phase (Solvent Reservoir) p Pump mp->p i Injector p->i c Column (Stationary Phase) i->c a Analyte Mixture d Detector (e.g., DAD) c->d b Separated Analytes da Data Acquisition d->da

Caption: Principle of HPLC separation for analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like some coumarins.[8][9][10] For less volatile coumarins, derivatization might be necessary, though direct analysis is often possible.[11]

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Hold at 280°C for 10 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. The molecular ion of this compound (m/z 236.22) and its characteristic fragment ions should be monitored.[12] A calibration curve is constructed similarly to the HPLC method.

C. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and cost-effective method for the simultaneous quantification of multiple samples.[13][14][15]

Experimental Protocol:

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

    • Sample Application: Apply standards and sample extracts as 8 mm bands using an automatic applicator.

    • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v). The chamber should be saturated with the mobile phase vapor for 20 minutes prior to plate development.

    • Development: Develop the plate up to a distance of 80 mm.

    • Drying: Air-dry the plate after development.

  • Densitometric Analysis:

    • Detection: Scan the plate using a densitometer in absorbance mode at the wavelength of maximum absorbance for this compound.

    • Quantification: The peak area is recorded, and a calibration curve is prepared by plotting the peak area versus the concentration of the applied standards.

III. Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[16][17][18]

Method_Validation cluster_params Validation Parameters mv Analytical Method Validation acc Accuracy mv->acc pre Precision (Repeatability & Intermediate) mv->pre spec Specificity mv->spec lod Limit of Detection (LOD) mv->lod loq Limit of Quantification (LOQ) mv->loq lin Linearity mv->lin ran Range mv->ran rob Robustness mv->rob

Caption: Key parameters for analytical method validation.

Key Validation Parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[19] A linear relationship should be established by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5] LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is at 10:1.[17]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

IV. Data Presentation

The quantitative data and validation parameters should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters for Coumarin Quantification

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 2%
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.3

Note: These are typical values for coumarin analysis and should be determined experimentally for this compound.

Table 2: HPTLC Method Validation Parameters for Coumarin Quantification

ParameterResult
Linearity Range (ng/spot)50 - 500[19]
Correlation Coefficient (r²)> 0.99[19]
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 3%
LOD (ng/spot)~15
LOQ (ng/spot)~50

Note: These are typical values for coumarin analysis and should be determined experimentally for this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in herbal extracts. The choice of analytical technique will depend on the specific research needs, available instrumentation, and the complexity of the sample matrix. Proper method validation is essential to ensure the quality and reproducibility of the results, which is paramount in the fields of natural product research and drug development.

References

5,7,8-Trimethoxycoumarin: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging therapeutic applications of 5,7,8-trimethoxycoumarin, a naturally occurring coumarin derivative. This document details its significant antiparasitic and anticancer activities, offering researchers the necessary protocols to investigate its mechanism of action and potential for further drug development.

Antiparasitic Applications

This compound has demonstrated potent activity against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis.

Quantitative Data: Antiparasitic Activity
ParameterTrypanosoma cruziLeishmania amazonensisReference
IC50 25.5 µM57.7 µM[1]
Experimental Protocol: In Vitro Anti-T. cruzi Activity Assay

This protocol is adapted from established methods for in vitro screening of anti-trypanosomal compounds.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • Vero cells (or another suitable host cell line)

  • Trypanosoma cruzi trypomastigotes (e.g., CL tdTomato strain)[3]

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Benznidazole (positive control)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1.7 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[3]

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for 5 hours.[3]

  • Removal of Extracellular Parasites: After incubation, wash the cells to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound (e.g., 0-100 µM) to the infected cells.[1] Include wells with benznidazole as a positive control and untreated infected cells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Quantification of Parasite Proliferation: Measure the fluorescence intensity of the tdTomato-expressing parasites using a fluorescence microplate reader. The change in fluorescence is proportional to parasite replication.[3]

  • Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of the compound compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anti-T. cruzi Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Vero Seed Vero Cells Infect Infect Vero Cells with Trypomastigotes Vero->Infect Parasites Culture T. cruzi Trypomastigotes Parasites->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash Treat Add this compound Wash->Treat Incubate Incubate for 72h Treat->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining the in vitro anti-Trypanosoma cruzi activity.

Anticancer Applications

Preliminary studies indicate that this compound possesses anticancer properties, inducing apoptosis in hepatocellular carcinoma cells. The proposed mechanism involves the activation of executioner caspases and subsequent cleavage of key cellular substrates.

Quantitative Data: Anticancer Activity (Hypothetical)

Further research is required to establish specific IC50 values for this compound against various cancer cell lines.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is designed to detect the cleavage of caspase-7 and PARP, key indicators of apoptosis, in cancer cells treated with this compound.[4][5]

Objective: To qualitatively assess the induction of apoptosis by this compound in a relevant cancer cell line (e.g., HepG2, a hepatocellular carcinoma cell line) via Western blotting.

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS

  • This compound

  • Staurosporine (positive control for apoptosis)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-Caspase-7 (cleaved), Rabbit anti-PARP

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment: Seed HepG2 cells and treat with varying concentrations of this compound for 24-48 hours. Include a positive control (staurosporine) and an untreated negative control.

  • Protein Extraction: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against cleaved caspase-7 and PARP overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a Western blotting imaging system. An increase in the cleaved forms of caspase-7 and PARP in treated cells compared to the control indicates apoptosis induction.

Signaling Pathway: Induction of Apoptosis

G TMC This compound ApoptoticStimulus Apoptotic Stimulus TMC->ApoptoticStimulus ProCaspase7 Pro-caspase-7 ApoptoticStimulus->ProCaspase7 Activation Caspase7 Cleaved Caspase-7 (Active) ProCaspase7->Caspase7 Cleavage PARP PARP Caspase7->PARP Cleavage CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Further investigation into the upstream signaling events, such as the potential involvement of the PI3K/Akt/mTOR pathway, is warranted to fully elucidate the anticancer mechanism of this compound.[6][7]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.

References

Synthesis and Enhanced Biological Activities of 5,7,8-Trimethoxycoumarin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 5,7,8-trimethoxycoumarin derivatives. These compounds represent a promising class of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The methodologies outlined below are intended to serve as a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of these derivatives.

Introduction

Coumarins are a large family of benzopyrone compounds, naturally occurring in many plants. Their diverse pharmacological properties have made them a privileged scaffold in medicinal chemistry.[1] The this compound core, in particular, has been the subject of significant interest due to the potential for its methoxy groups to enhance biological activity and selectivity. This document details the synthesis of derivatives based on this core structure and protocols for evaluating their efficacy.

Data Presentation: Biological Activity of Coumarin Derivatives

The following tables summarize the quantitative biological data for various coumarin derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Coumarin Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
CD-1 Coumarin-pyrazole hybridHepG22.96 ± 0.25[2]
CD-2 Coumarin-pyrazole hybridSMMC-77212.08 ± 0.32[2]
CD-3 Coumarin-pyrazole hybridDU-1457 ± 1[2]
CD-4 Coumarin-pyrazole hybridMCF-78 ± 2[2]
CD-5 Coumarin-1,3,4-oxadiazole hybridMCF-7< 5[2]
CD-6 Coumarin-1,3,4-oxadiazole hybridMDA-MB-2317.07[2]
CD-7 3-ArylcoumarinMCF-70.18[3]
CD-8 Novobiocin analogueMCF-70.85[3]
CD-9 Triphenylethylene-coumarin hybridMCF-73.72[3]
CD-10 Coumarin-chalcone derivativeMCF-79.62 µg/mL[3]
CD-11 4-hydroxy-7-methylcoumarin derivativeMCF-70.003[3]

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

Compound IDDerivative TypeAssayIC50 (µg/mL)Reference
CD-3b Schiff base-linked coumarinAlbumin Denaturation60.1[4]
CD-3e Schiff base-linked coumarinAlbumin Denaturation62.3[4]
Diclofenac StandardAlbumin Denaturation45.2[4]
DFC-1 Dioxane-fused coumarinCOX-1 Inhibition97.49[5]
DFC-1 Dioxane-fused coumarinCOX-2 Inhibition74.52[5]

Table 3: Antimicrobial Activity of Coumarin Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
DFC-5 Dioxane-fused coumarinAerobic Bacteria1.23 - 2.60[5]
Ciprofloxacin StandardAerobic Bacteria-[5]
Compound 5 5,7-dihydroxycoumarin derivativeStaphylococcus aureus2.5[6]
Compound 12 5,7-dihydroxycoumarin derivativeStaphylococcus aureus2.5[6]
C13 Synthetic coumarinStaphylococcus aureus / Escherichia coli≤256[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A versatile method for the synthesis of the coumarin core is the Pechmann condensation, while the Wittig reaction offers a good alternative for preparing 3,4-unsubstituted coumarins. Further derivatization can be achieved through various reactions to introduce different functional groups.

Protocol 1: Synthesis of a 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one Intermediate via Pechmann Condensation [8]

  • Charge a reactor with 3,5-dimethoxyphenol (25 g, 0.162 mol) and glacial acetic acid (50 mL) under an argon stream at room temperature.

  • Stir the mixture at 40–45 °C to obtain a clear solution.

  • Cool the reaction mixture to 8 °C.

  • Add a solution of ethyl-4-chloroacetoacetate (26.6 g, 0.162 mol) in glacial acetic acid (12.5 mL) and sulfuric acid (12.5 mL) dropwise over 15 minutes at 8–10 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Slowly raise the temperature to 60 °C and stir for 12 hours at 55–60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and precipitate the product.

  • Filter the product and wash with water (2 x 25 mL).

  • Mix the crude wet product with methanol (50 mL) and stir the slurry for 30 minutes at 0–5 °C.

  • Filter the product, wash with cold methanol (2 x 25 mL), and dry in a vacuum oven for 12 hours at 35–40 °C to yield 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one.

Protocol 2: General Procedure for Wittig Reaction to form Coumarins

  • Add triphenylphosphine (3 mmol, 0.78 g), ethylbromoacetate (3 mmol, 0.16 g), the desired salicylaldehyde derivative (3 mmol), and triethylamine (0.1 mmol, 0.10 g) to a screw-capped tube.

  • Heat the mixture under classical heating conditions for 90 minutes or reflux in water or ethyl acetate for 150 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, purify the product from the reaction mixture by column chromatography (EtOAc:n-Hexane, 6:4).

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay) [4]

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with various concentrations of the synthesized coumarin derivatives.

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay) [4]

  • Prepare a reaction mixture containing 0.2 mL of the synthesized coumarin derivative at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Incubate the mixture at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the turbid solution at 660 nm.

  • Use diclofenac sodium as a reference standard.

  • Calculate the percentage inhibition of denaturation.

Protocol 5: Antimicrobial Activity (Broth Microdilution Method for MIC Determination) [7]

  • Prepare a serial dilution of the synthesized coumarin derivatives in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of this compound derivatives.

General Workflow for Synthesis and Biological Screening of Coumarin Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 3,5-dimethoxyphenol) pechmann Pechmann Condensation start->pechmann wittig Wittig Reaction start->wittig intermediate Coumarin Core (e.g., this compound) pechmann->intermediate wittig->intermediate derivatization Derivatization (Introduction of functional groups) intermediate->derivatization purification Purification and Characterization (TLC, NMR, MS) derivatization->purification anticancer Anticancer Assays (MTT, etc.) purification->anticancer antiinflammatory Anti-inflammatory Assays (Albumin Denaturation, etc.) purification->antiinflammatory antimicrobial Antimicrobial Assays (MIC determination, etc.) purification->antimicrobial data_analysis Data Analysis (IC50/MIC determination) anticancer->data_analysis antiinflammatory->data_analysis antimicrobial->data_analysis

Caption: Workflow for Synthesis and Screening.

Key Signaling Pathways in Biological Activity

The biological effects of coumarin derivatives are often mediated through their interaction with key cellular signaling pathways. The diagram below illustrates the modulation of the NF-κB pathway, a central regulator of inflammation and cell survival.

Modulation of the NF-κB Signaling Pathway by Coumarin Derivatives cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK coumarin This compound Derivatives coumarin->IKK Inhibition NFκB_nuc Nuclear NF-κB coumarin->NFκB_nuc Inhibition of DNA binding IκBα_P P-IκBα IKK->IκBα_P Phosphorylation IκBα IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->NFκB_nuc Translocation proteasome Proteasomal Degradation IκBα_P->proteasome DNA DNA NFκB_nuc->DNA Binding genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->genes Transcription inflammatory_response Inflammatory Response genes->inflammatory_response Leads to

Caption: NF-κB Signaling Pathway Modulation.

The anti-inflammatory activity of certain coumarin derivatives is attributed to their ability to inhibit the NF-κB signaling pathway.[9][10] This can occur through various mechanisms, including the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some derivatives may also directly inhibit the binding of NF-κB to DNA.

The anticancer effects of coumarin derivatives can also be linked to the modulation of other critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

By providing these detailed protocols and insights into the mechanisms of action, this document aims to facilitate further research and development of this compound derivatives as potent therapeutic agents.

References

Troubleshooting & Optimization

How to improve the solubility of 5,7,8-Trimethoxycoumarin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5,7,8-Trimethoxycoumarin.

FAQs: Understanding and Improving this compound Solubility

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is limited publicly available quantitative data on the precise aqueous solubility of this compound. However, its chemical structure, a coumarin with three methoxy groups, suggests it is a hydrophobic and poorly water-soluble compound. It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which is indicative of its low aqueous solubility.[1] Researchers should experimentally determine the aqueous solubility in their specific buffer system to establish a baseline.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) can increase the dissolution rate but not the equilibrium solubility.

  • Chemical Modifications: This includes pH adjustment and complexation.

  • Use of Excipients: The most common and often effective methods involve the use of co-solvents, surfactants, and cyclodextrins.[2][3]

Q3: How can I determine the aqueous solubility of this compound in my lab?

A3: The most common and reliable method is the shake-flask method , which determines the thermodynamic equilibrium solubility.[4] A kinetic solubility assay can also be performed for higher throughput screening.[2][3] A general protocol for the shake-flask method is provided in the "Experimental Protocols" section below.

Q4: Is pH adjustment a viable method for this compound?

A4: The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups. Coumarins themselves are lactones and generally do not have easily ionizable groups. The methoxy groups on this compound are also not ionizable under typical physiological pH ranges. Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.[5][6] It is still advisable to determine the pH-solubility profile experimentally to confirm this.

Troubleshooting Guides

Issue: Low recovery of this compound in aqueous solution during experiments.
Potential Cause Troubleshooting Step
Poor intrinsic solubility The compound is inherently hydrophobic. Implement a solubility enhancement technique as detailed below (co-solvents, cyclodextrins, or surfactants).
Precipitation upon dilution If a stock solution in an organic solvent (e.g., DMSO) is used, the compound may precipitate when added to the aqueous buffer. Lower the final concentration, increase the percentage of co-solvent in the final solution, or use a different solubilization method.
Adsorption to labware Hydrophobic compounds can adsorb to plastic surfaces. Use low-adsorption labware (e.g., polypropylene) or silanized glassware.
Issue: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Compound precipitation in media The concentration used may be above the solubility limit in the cell culture media. Visually inspect for precipitates. Determine the solubility in the specific assay medium. If necessary, lower the concentration or use a suitable solubilization vehicle.
Interaction of solubilizing agent with the assay The co-solvent, surfactant, or cyclodextrin used may have its own biological effects. Run vehicle controls (media with the solubilizing agent alone) to assess its impact on the assay.

Solubility Enhancement Strategies & Experimental Protocols

Co-solvent Systems

The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[7]

Quantitative Data (General Guidance):

The following table provides a starting point for screening co-solvents. The optimal co-solvent and its concentration must be determined experimentally for this compound.

Co-solvent Typical Starting Concentration (% v/v) Notes
Dimethyl Sulfoxide (DMSO)0.1 - 5%Commonly used for in vitro assays. Be mindful of potential cellular toxicity at higher concentrations.
Ethanol1 - 20%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)5 - 30%A low-toxicity co-solvent often used in formulations.
Propylene Glycol5 - 40%Another common, low-toxicity co-solvent.

Experimental Protocol: Solubility Determination in a Co-solvent System

This protocol is an adaptation of the shake-flask method.

  • Preparation of Co-solvent Buffers: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) containing different concentrations of the chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v PEG 400).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each co-solvent buffer in a sealed vial. "Excess" means that solid compound is visible after initial mixing.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC). Quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.

Workflow for Co-solvent Screening

CoSolvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Buffer Series add_compound Add Excess This compound prep_cosolvent->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge analyze Analyze Supernatant (HPLC-UV) centrifuge->analyze plot_data Plot Solubility vs. Co-solvent % analyze->plot_data

Caption: Workflow for determining the solubility of this compound in co-solvent systems.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent aqueous solubility.[8][9]

Quantitative Data (General Guidance):

Cyclodextrin Typical Concentration Range (mM) Notes
β-Cyclodextrin (β-CD)1 - 15Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 100Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 100High aqueous solubility and often used in parenteral formulations.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD) in the desired buffer.

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Agitate the vials at a constant temperature for 24-72 hours.

  • Separate and Analyze: Centrifuge the samples and quantify the concentration of this compound in the supernatant as described in the co-solvent protocol.

  • Data Analysis: Plot the total concentration of this compound against the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency and the stability constant of the inclusion complex.

Logical Relationship in Cyclodextrin Complexation

Cyclodextrin_Complexation cluster_components Components cluster_process Process cluster_result Result drug This compound (Hydrophobic) mixing Mixing in Aqueous Solution drug->mixing cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->mixing complex Inclusion Complex mixing->complex solubility Increased Apparent Aqueous Solubility complex->solubility

Caption: Formation of an inclusion complex between this compound and a cyclodextrin.

Surfactant-based Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[10][11][12]

Quantitative Data (General Guidance):

Surfactant Type Typical Concentration Range (% w/v) Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%Commonly used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%Similar to Tween 80, often used in biological assays.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%Can denature proteins, so its use in biological assays should be carefully considered.

Experimental Protocol: Surfactant Solubilization Study

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of the chosen surfactant at concentrations both below and above its CMC.

  • Add Compound and Equilibrate: Follow the same procedure as for the co-solvent and cyclodextrin studies (add excess compound, equilibrate for 24-48 hours).

  • Separate and Analyze: Centrifuge the samples and quantify the concentration of this compound in the supernatant.

  • Data Analysis: Plot the solubility of this compound as a function of surfactant concentration. A significant increase in solubility is expected at concentrations above the CMC.

Signaling Pathways

At present, specific signaling pathways that are directly modulated by this compound have not been extensively characterized in the scientific literature. Coumarin derivatives, in general, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are mediated through various cellular signaling pathways. Researchers investigating the biological activity of this compound would likely need to perform initial screening assays to identify its molecular targets and affected pathways.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers must conduct their own experiments to determine the optimal conditions for solubilizing this compound for their specific application. Always consider the potential impact of any solubilizing agent on the experimental system and include appropriate controls.

References

Preventing photobleaching of 5,7,8-Trimethoxycoumarin in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 5,7,8-Trimethoxycoumarin (TMC) in fluorescence microscopy applications.

Troubleshooting Guide

Rapid signal loss and photobleaching can be significant challenges during the imaging of this compound. This guide provides solutions to common issues encountered during experiments.

ProblemPotential CauseRecommended Solution
Rapid photobleaching of the fluorescent signal - High excitation laser power. - Prolonged exposure time. - Absence or ineffectiveness of antifade reagent. - High oxygen concentration in the mounting medium.- Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. - Minimize the exposure time for image acquisition. - Use a high-quality, fresh antifade mounting medium. - Use an antifade reagent containing an oxygen scavenger system.
Weak initial fluorescent signal - Low concentration of this compound. - Suboptimal excitation or emission filter set. - Incorrect pH of the mounting medium.- Optimize the staining concentration of TMC. - Ensure that the filter set is appropriate for the excitation and emission maxima of TMC. - Use a mounting medium with a pH between 7.0 and 8.5 for optimal coumarin fluorescence.
High background fluorescence - Autofluorescence from the sample or mounting medium. - Non-specific binding of the fluorophore.- Perform a background subtraction during image analysis. - Use a mounting medium with low autofluorescence. - Optimize washing steps after staining to remove unbound fluorophore.
Inconsistent fluorescence intensity between samples - Variation in staining protocol. - Differences in imaging settings. - Photobleaching during sample preparation and focusing.- Standardize the staining and mounting protocol for all samples. - Use identical imaging parameters (laser power, exposure time, gain) for all acquisitions. - Minimize light exposure during sample handling and locate the region of interest using brightfield or lower magnification before switching to fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When this compound is exposed to high-intensity excitation light, it can undergo chemical modifications that render it non-fluorescent. This results in a progressive decrease in signal intensity during an imaging experiment, which can compromise the quality of the images and the accuracy of quantitative measurements.

Q2: Which antifade reagents are most effective for preserving the fluorescence of coumarin-based dyes?

A2: Commercial antifade mounting media are highly recommended for their effectiveness and consistency. Studies on general coumarin fluorophores have shown that reagents like VECTASHIELD® offer superior protection against photobleaching compared to simple glycerol-based solutions.[1] Antifade reagents work by scavenging free radicals and reducing the amount of reactive oxygen species in the sample, which are major contributors to photobleaching.

Q3: How can I optimize my microscope settings to minimize photobleaching of this compound?

A3: To minimize photobleaching, you should:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a clear image with a good signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest camera exposure time necessary to capture a sufficient signal.

  • Use Appropriate Filters: Employ high-quality bandpass filters that match the excitation and emission spectra of this compound to minimize the exposure of the sample to unnecessary wavelengths.

  • Limit Illumination Duration: Use shutters to block the excitation light path when not actively acquiring an image.

Q4: Is there a specific protocol you recommend for imaging samples stained with this compound?

A4: Yes, a detailed experimental protocol for sample preparation and imaging is provided in the "Experimental Protocols" section below. This includes steps for cell fixation, staining, mounting with an antifade reagent, and recommended imaging parameters.

Q5: Does the pH of the mounting medium affect the fluorescence of this compound?

A5: Yes, the fluorescence of many coumarin derivatives is pH-sensitive. It is generally recommended to use a mounting medium with a slightly alkaline pH (around 8.5) to maintain optimal fluorescence intensity. Most commercial antifade reagents are buffered to an appropriate pH.

Quantitative Data on Antifade Reagent Performance

Mounting MediumFluorescence Half-life (seconds)
90% Glycerol in PBS (pH 8.5)25
Vectashield®106

Data adapted from a study on the analysis of antifading reagents for fluorescence microscopy.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Mounting for Fixed Cells

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining with this compound:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution to the desired final working concentration in PBS.

    • Incubate the fixed cells with the staining solution for the optimized duration (e.g., 15-30 minutes) at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting with Antifade Reagent:

    • Carefully remove the final PBS wash.

    • Place a drop of antifade mounting medium (e.g., VECTASHIELD®) onto a clean microscope slide.

    • Invert the coverslip with the stained cells onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

    • Allow the mounting medium to cure if it is a hardening formulation (as per the manufacturer's instructions).

    • Store the slide flat at 4°C in the dark until imaging.

Protocol 2: Fluorescence Microscopy Imaging

  • Microscope Setup:

    • Turn on the fluorescence microscope and the light source (e.g., mercury lamp or laser). Allow the light source to stabilize.

    • Select the appropriate filter cube for this compound (excitation and emission wavelengths will depend on the specific derivative used, but typically in the UV/blue range for excitation and blue/green range for emission).

    • Place the prepared slide on the microscope stage.

  • Image Acquisition:

    • Locate the region of interest using brightfield or phase-contrast microscopy to minimize photobleaching.

    • Switch to fluorescence illumination.

    • Set the excitation light intensity to the minimum level required for a detectable signal.

    • Adjust the camera exposure time to the shortest possible duration that provides a good signal-to-noise ratio.

    • Acquire images using the appropriate software. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

    • When not acquiring images, ensure the shutter is closed to protect the sample from unnecessary light exposure.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Imaging cluster_prep Sample Preparation cluster_imaging Image Acquisition Fixation Cell Fixation Staining Staining with TMC Fixation->Staining Washing Washing Staining->Washing Mounting Mounting with Antifade Washing->Mounting ROI_Selection Select Region of Interest (Brightfield) Mounting->ROI_Selection Transfer to Microscope Set_Parameters Set Imaging Parameters (Low Exposure & Intensity) ROI_Selection->Set_Parameters Acquire Acquire Image Set_Parameters->Acquire Shutter_Close Close Shutter Acquire->Shutter_Close

Caption: Workflow for sample preparation and imaging to minimize photobleaching.

Troubleshooting_Logic Troubleshooting Photobleaching Start Problem: Rapid Signal Loss Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Solution_Intensity Solution: Reduce Laser Power Check_Intensity->Solution_Intensity No Check_Antifade Is a Fresh Antifade Reagent Used? Check_Exposure->Check_Antifade Yes Solution_Exposure Solution: Shorten Exposure Time Check_Exposure->Solution_Exposure No Solution_Antifade Solution: Use Fresh Antifade Check_Antifade->Solution_Antifade No End Problem Resolved Check_Antifade->End Yes Solution_Intensity->Check_Exposure Solution_Exposure->Check_Antifade Solution_Antifade->End

Caption: Logical flow for troubleshooting rapid photobleaching.

References

Optimizing excitation and emission wavelengths for 5,7,8-Trimethoxycoumarin fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the fluorescence of 5,7,8-Trimethoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How does the solvent choice affect the fluorescence of this compound?

A2: The fluorescence of coumarin derivatives is highly sensitive to the solvent polarity.[2][3][4] Generally, an increase in solvent polarity can lead to a shift in the emission spectrum, often a bathochromic (red) shift. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. The choice of solvent can also influence the fluorescence quantum yield and lifetime. For instance, some aminocoumarins show a marked decrease in emission yield and lifetime in polar solvents.[5] It is recommended to test a range of solvents with varying polarities to find the optimal conditions for your application.

Q3: What is the expected fluorescence quantum yield and lifetime for this compound?

A3: The fluorescence quantum yield and lifetime for this compound have not been specifically reported in the available literature. These photophysical parameters are intrinsically linked to the molecular structure and the experimental environment, including the solvent. For comparison, other coumarin derivatives can have quantum yields that are highly dependent on substitution and solvent, in some cases approaching unity.[6] The fluorescence lifetime of coumarins can also vary, and for some derivatives, it is in the nanosecond range.[7]

Q4: How can I determine the optimal excitation and emission wavelengths for this compound in my experimental setup?

A4: To determine the optimal wavelengths, you should perform a three-dimensional (3D) fluorescence scan. This involves measuring the fluorescence emission spectrum across a range of excitation wavelengths. The resulting data can be used to identify the excitation wavelength that produces the maximum fluorescence emission and the corresponding emission wavelength at that maximum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect excitation or emission wavelength settings.Perform a 3D fluorescence scan to determine the optimal excitation and emission maxima for your specific solvent and experimental conditions.
Low concentration of this compound.Prepare a dilution series to determine the optimal concentration range. Be aware of potential inner filter effects at high concentrations.
Photobleaching (photodegradation) of the fluorophore.Minimize exposure of the sample to the excitation light. Use a lower excitation intensity or shorter exposure times. Prepare fresh samples as needed.
Quenching of fluorescence.Ensure the solvent and any other components in the sample do not quench the fluorescence of the coumarin. Common quenchers include dissolved oxygen and certain ions.
Inconsistent or Irreproducible Fluorescence Readings Fluctuations in lamp intensity or detector sensitivity.Allow the instrument to warm up properly before taking measurements. Use a stable reference standard to check for instrument drift.
Sample degradation over time.Prepare fresh samples immediately before measurement. Store stock solutions in the dark and at a low temperature.
Solvent evaporation.Keep cuvettes or sample wells sealed to prevent solvent evaporation, which can change the concentration of the fluorophore.
Unexpected Peaks in the Emission Spectrum Raman scattering from the solvent.The Raman peak's position will shift with the excitation wavelength. To confirm, change the excitation wavelength and observe if the peak shifts accordingly.
Presence of fluorescent impurities.Use high-purity solvents and reagents. Run a blank measurement of the solvent and any other components to check for background fluorescence.

Experimental Protocols

Protocol for Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to determine the optimal fluorescence excitation and emission wavelengths for this compound using a spectrofluorometer.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetonitrile, or the solvent used in your experiment)

  • Spectrofluorometer

  • Quartz cuvette

Methodology:

  • Prepare a Dilute Solution: Dissolve a small amount of this compound in the chosen solvent to prepare a stock solution. Further dilute the stock solution to obtain a final concentration with an absorbance of approximately 0.05 at the suspected absorption maximum to minimize inner filter effects.

  • Acquire an Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 450 nm for a typical coumarin).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The wavelength at which the fluorescence intensity is maximal is the optimal excitation wavelength (λex).

  • Acquire an Emission Spectrum:

    • Set the excitation wavelength to the optimal value (λex) determined in the previous step.

    • Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λex is 350 nm, start the scan at 360 nm).

    • The wavelength at which the fluorescence intensity is maximal is the optimal emission wavelength (λem).

  • Confirmation with a 3D Scan (if available):

    • Perform a 3D fluorescence scan by measuring the emission spectra over a range of excitation wavelengths.

    • The resulting contour plot will clearly show the excitation and emission maxima.

Visualizations

Experimental_Workflow Workflow for Determining Optimal Fluorescence Wavelengths cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep_solution Prepare Dilute Solution (Absorbance ~0.05) set_emission Set Estimated Emission Wavelength prep_solution->set_emission scan_excitation Scan Excitation Wavelengths set_emission->scan_excitation determine_ex_max Determine Optimal Excitation Wavelength (λex) scan_excitation->determine_ex_max set_excitation Set Excitation to λex determine_ex_max->set_excitation scan_emission Scan Emission Wavelengths set_excitation->scan_emission determine_em_max Determine Optimal Emission Wavelength (λem) scan_emission->determine_em_max optimal_wavelengths Optimal Excitation and Emission Wavelengths determine_em_max->optimal_wavelengths

Caption: Workflow for determining optimal fluorescence excitation and emission wavelengths.

Troubleshooting_Logic Troubleshooting Low Fluorescence Signal start Low Fluorescence Signal check_wavelengths Are Excitation/Emission Wavelengths Optimal? start->check_wavelengths perform_3d_scan Action: Perform 3D Scan check_wavelengths->perform_3d_scan No check_concentration Is Concentration Appropriate? check_wavelengths->check_concentration Yes perform_3d_scan->check_concentration optimize_concentration Action: Optimize Concentration check_concentration->optimize_concentration No check_photobleaching Is Photobleaching Occurring? check_concentration->check_photobleaching Yes optimize_concentration->check_photobleaching minimize_exposure Action: Minimize Exposure check_photobleaching->minimize_exposure Yes check_quenching Is Quenching Present? check_photobleaching->check_quenching No minimize_exposure->check_quenching use_pure_solvents Action: Use Pure Solvents/ Degas Solution check_quenching->use_pure_solvents Yes end Signal Improved check_quenching->end No use_pure_solvents->end

Caption: Logical workflow for troubleshooting low fluorescence signals.

References

Technical Support Center: Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively assessing the cytotoxicity of coumarin derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

1. My coumarin derivative is not dissolving properly in the cell culture medium. What should I do?

Coumarin derivatives can have poor aqueous solubility. Here's a recommended approach to improve dissolution:

  • Primary Solvent: Dissolve your coumarin derivative in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Final Concentration: When preparing your working concentrations for treating cells, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Precipitation: If you observe precipitation after diluting the stock solution in the medium, try warming the medium to 37°C and vortexing gently. If precipitation persists, you may need to lower the final concentration of your compound or use a different solvent system, though DMSO is the most common and generally well-tolerated.

2. I am observing inconsistent IC50 values for the same coumarin derivative across different experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell density can significantly impact the apparent cytotoxicity of a compound.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Cells at very high or low confluence, or at high passage numbers, can respond differently to cytotoxic agents.

  • Compound Stability: Coumarin derivatives can be sensitive to light and temperature. Prepare fresh dilutions of your compound from a frozen stock for each experiment and minimize its exposure to light.

  • Incubation Time: Use a consistent incubation time for all experiments. The duration of exposure to the compound will directly affect the IC50 value.

  • Assay Variability: Ensure consistent incubation times for the MTT reagent and the solubilization solution. Also, make sure the formazan crystals are fully dissolved before reading the absorbance.

3. My results show a high level of necrosis, but I was expecting apoptosis. Is this normal for coumarin derivatives?

While many coumarin derivatives induce apoptosis, some can cause necrosis, particularly at higher concentrations. It is also possible that you are observing late-stage apoptotic cells, which will also stain positive for necrosis markers like propidium iodide (PI).

  • Dose-Response: Perform a dose-response experiment and analyze the mode of cell death at different concentrations. You may observe a shift from apoptosis to necrosis at higher concentrations.

  • Time-Course: Conduct a time-course experiment to distinguish between early apoptosis and late apoptosis/necrosis.

  • Microscopy: Visually inspect the cells under a microscope. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.

4. I am concerned about the off-target effects of my coumarin derivative. How can I mitigate this?

Minimizing off-target effects is crucial for accurate interpretation of your results.

  • Dose Selection: Use the lowest effective concentration of your coumarin derivative that elicits the desired cytotoxic effect.

  • Control Experiments: Include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive derivative of your compound.

  • Target Validation: If you are investigating a specific cellular target, use techniques like siRNA-mediated knockdown or knockout cell lines to confirm that the observed cytotoxicity is dependent on that target.

Troubleshooting Guides

MTT Assay
Problem Possible Cause Solution
High background absorbance in wells without cells Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.
Low absorbance readings in control wells Insufficient cell number or poor cell health.Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase.
Inconsistent results between replicate wells Uneven cell seeding or inaccurate pipetting.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be precise with all additions.
Precipitate formation in the wells Poor solubility of the coumarin derivative or formazan crystals not fully dissolved.See FAQ 1 for solubility issues. For formazan crystals, increase incubation time with the solubilization solution and mix thoroughly before reading.
Apoptosis Assay (Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting or staining.Handle cells gently. Use a lower centrifugation speed.
High background fluorescence Incomplete washing of cells.Ensure cells are washed thoroughly with PBS and then with binding buffer before staining.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of CaCl2, as Annexin V binding to phosphatidylserine is calcium-dependent.
Most cells are PI positive The majority of cells are necrotic or in late-stage apoptosis.Analyze cells at an earlier time point to capture early apoptotic events.

Quantitative Data Summary

Table 1: IC50 Values of Selected Coumarin Derivatives in Various Cancer Cell Lines

Coumarin DerivativeCell LineIC50 (µM)Reference
Compound 4HL60 (Leukemia)8.09[1]
Compound 8bHepG2 (Liver Cancer)13.14[1]
Compound 4MCF-7 (Breast Cancer)3.26[1]
Compound 8bA549 (Lung Cancer)4.63[1]
2aDU-145 (Prostate Cancer)>40[2]
2bDU-145 (Prostate Cancer)20.0[2]
2cDU-145 (Prostate Cancer)28.0[2]
2dDU-145 (Prostate Cancer)44.0[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the coumarin derivative at the desired concentration and for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular levels of ROS using the fluorescent probe DCFDA.

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the coumarin derivative.

  • DCFDA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Prepare Coumarin Derivative Stock Solution (in DMSO) seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with a Range of Coumarin Concentrations seed_cells->treat_cells mtt_assay Perform MTT Assay for Cell Viability (IC50) treat_cells->mtt_assay apoptosis_assay Perform Annexin V/PI Staining for Apoptosis/Necrosis treat_cells->apoptosis_assay cell_cycle_assay Perform PI Staining for Cell Cycle Analysis treat_cells->cell_cycle_assay ros_assay Perform DCFDA Assay for ROS Detection treat_cells->ros_assay analyze_data Analyze Results and Interpret Cytotoxic Mechanism mtt_assay->analyze_data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data ros_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the cytotoxicity of coumarin derivatives.

PI3K_Akt_pathway Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Akt->Bcl2 Activation Bax_Bak Pro-apoptotic proteins (e.g., Bax, Bak) Akt->Bax_Bak Inhibition Bcl2->Bax_Bak Inhibition Apoptosis Apoptosis Bax_Bak->Apoptosis Induction

Caption: Simplified PI3K/Akt signaling pathway and its role in apoptosis.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions inconsistent_results Inconsistent IC50 Values cell_density Variable Cell Density inconsistent_results->cell_density cell_health Poor Cell Health / High Passage inconsistent_results->cell_health compound_stability Compound Instability inconsistent_results->compound_stability assay_variability Assay Procedure Variability inconsistent_results->assay_variability standardize_seeding Standardize Seeding Protocol cell_density->standardize_seeding consistent_passage Use Low, Consistent Passage Number cell_health->consistent_passage fresh_dilutions Prepare Fresh Dilutions compound_stability->fresh_dilutions protocol_adherence Strict Protocol Adherence assay_variability->protocol_adherence

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Optimizing reaction conditions for the synthesis of 5,7,8-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5,7,8-Trimethoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include the Pechmann condensation and synthesis via a Wittig reaction. The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] For this compound, a suitable starting phenol would be 2,3,4-trimethoxyphenol. The Wittig reaction approach involves the conversion of a suitably substituted benzaldehyde to the corresponding coumarin.[3]

Q2: How do I choose the right catalyst for the Pechmann condensation?

A2: A variety of acid catalysts can be used for the Pechmann condensation, ranging from Brønsted acids like sulfuric acid and p-toluenesulfonic acid to Lewis acids like FeCl₃·6H₂O.[4][5] The choice of catalyst can influence reaction time and yield. For substrates with acid-sensitive functional groups, milder catalysts or solid acid catalysts may be preferred to minimize side reactions.

Q3: What are typical reaction conditions for the Pechmann condensation?

A3: Reaction conditions can vary significantly based on the specific substrates and catalyst used. Temperatures can range from room temperature to reflux, and reaction times can be from minutes to several hours.[4] Solvent-free conditions are also sometimes employed.[2][6] It is crucial to optimize the conditions for your specific reaction by monitoring the progress using techniques like Thin Layer Chromatography (TLC).

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography.[2][7] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a common stationary phase is silica gel, with an eluent system tailored to the polarity of the coumarin. High-speed counter-current chromatography (HSCCC) has also been used for the purification of coumarin compounds.[8] The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the catalyst is fresh and has been stored correctly. For solid catalysts, consider activation procedures if applicable.
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may decompose at higher temperatures.
Incorrect stoichiometry of reactantsVary the ratio of the phenol to the β-ketoester. An excess of one reactant may improve the yield.[2]
Poor quality of starting materialsVerify the purity of your starting materials (e.g., 2,3,4-trimethoxyphenol and the β-ketoester) using appropriate analytical methods.
Formation of Multiple Products (Side Reactions) Reaction temperature is too highLower the reaction temperature to improve selectivity and reduce the formation of byproducts.
Catalyst is too harshSwitch to a milder catalyst. For example, if using a strong mineral acid, consider a solid acid catalyst or a weaker Lewis acid.
Presence of reactive functional groupsProtect any sensitive functional groups on your starting materials that may be participating in side reactions.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solventIf possible, choose a solvent in which the product has lower solubility at room temperature to facilitate precipitation upon cooling.
Impurities have similar polarity to the productFor column chromatography, try a different eluent system or a different stationary phase to improve separation. Gradient elution may be necessary.
Product is an oil instead of a solidAttempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach.

Data Presentation: Optimizing Pechmann Condensation

The following tables summarize quantitative data from studies on the Pechmann condensation for the synthesis of coumarins. While not specific to this compound, they provide valuable insights into the effects of catalyst loading and reactant ratios on product yield.

Table 1: Effect of Catalyst Loading on Coumarin Yield

EntryCatalystCatalyst Amount (mol%)Reaction Time (h)Yield (%)
1Zn₀.₉₂₅Ti₀.₀₇₅O5567
2Zn₀.₉₂₅Ti₀.₀₇₅O10388
3Zn₀.₉₂₅Ti₀.₀₇₅O15388
Data adapted from a study on the synthesis of coumarin using phloroglucinol and ethyl acetoacetate.[1]

Table 2: Effect of Reactant Ratio on Coumarin Yield

EntryPhenol (equivalents)β-ketoester (equivalents)Catalyst (mol%)Yield (%)
1111020
211.21040
311.51084
4121084
Data adapted from a study using phloroglucinol and ethyl acetoacetate with sulfamic acid as a catalyst.[2]

Experimental Protocols

Detailed Methodology for Pechmann Condensation

This is a generalized protocol that should be adapted and optimized for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trimethoxyphenol (1 equivalent) in a suitable solvent (e.g., toluene or solvent-free).

  • Addition of β-ketoester: Add the appropriate β-ketoester (e.g., ethyl acetoacetate, 1.5-2 equivalents) to the reaction mixture.

  • Catalyst Addition: Introduce the acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine 2,3,4-Trimethoxyphenol and β-ketoester Catalyst Add Acid Catalyst Reactants->Catalyst Heating Heat to Optimal Temperature Catalyst->Heating TLC Monitor by TLC Heating->TLC TLC->Heating Incomplete Workup Quench and Extract TLC->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Yield? Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Yes Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Vary_Ratio Vary Reactant Ratio Optimize_Temp->Vary_Ratio Check_Purity Check Starting Material Purity Vary_Ratio->Check_Purity Success Improved Yield Check_Purity->Success Failure Still Low Yield Check_Purity->Failure

Caption: Troubleshooting logic for low product yield in coumarin synthesis.

References

How to avoid aggregation of 5,7,8-Trimethoxycoumarin in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of 5,7,8-Trimethoxycoumarin in biological buffers.

Troubleshooting Guide

Low aqueous solubility can lead to the aggregation of this compound in biological buffers, which can result in inaccurate experimental data and loss of biological activity. The following guide provides systematic steps to identify and resolve aggregation issues.

Problem: Suspected Aggregation of this compound

Symptoms:

  • Visible precipitation or cloudiness in the buffer.

  • Inconsistent results in biological assays.

  • Time-dependent loss of activity.

  • Non-specific assay interference.

Troubleshooting Workflow:

A Start: Suspected Aggregation B Visual Inspection (Precipitation/Cloudiness?) A->B C Dynamic Light Scattering (DLS) (Presence of large particles?) B->C No visible precipitate F Conclusion: Aggregation Confirmed B->F Visible precipitate D UV-Vis Spectroscopy (Scattering at high concentrations?) C->D No large particles C->F Large particles detected E Assay Interference Controls (Detergent sensitivity?) D->E No scattering D->F Scattering observed E->F Interference detected G Implement Mitigation Strategies E->G No interference F->G H Re-evaluate with Controls G->H I Conclusion: Aggregation Resolved H->I

Caption: A troubleshooting workflow for identifying and addressing the aggregation of this compound.

Mitigation Strategies

Several strategies can be employed to prevent the aggregation of this compound in biological buffers. The optimal approach may require some empirical testing.

1. Optimization of Solvent and Stock Concentration:

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the final biological buffer.

  • Recommendation: Keep the final concentration of the organic solvent in the assay low (typically <1%, ideally <0.1%) to avoid artifacts.

2. Use of Solubility Enhancers:

The inclusion of solubility enhancers in the biological buffer can prevent aggregation.

Solubility EnhancerRecommended Starting ConcentrationMechanism of Action
Detergents
Tween® 200.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.[3]
Triton™ X-1000.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.
CHAPS0.01% - 0.1% (w/v)Zwitterionic detergent that is less likely to denature proteins.[3][4]
Decoy Proteins
Bovine Serum Albumin (BSA)0.1 mg/mLBinds to hydrophobic compounds, preventing self-aggregation.[5]
Sugars
Trehalose5% - 10% (w/v)Can prevent aggregation during freeze-thaw cycles.[6]

3. Control of Compound Concentration:

Aggregation is a concentration-dependent phenomenon. Lowering the concentration of this compound in the assay may prevent the formation of aggregates.[5]

4. pH and Buffer Composition:

The solubility of a compound can be influenced by the pH and ionic strength of the buffer.[4]

  • Recommendation: If possible, test a range of pH values and salt concentrations to identify conditions that improve solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • To aid dissolution, warm the tube to 37°C and use an ultrasonic bath for a few minutes.[1]

  • Store the stock solution at -20°C or -80°C.

Protocol 2: General Assay Protocol to Minimize Aggregation

  • Prepare the biological buffer containing the desired solubility enhancer (e.g., 0.05% Tween® 20).

  • Serially dilute the this compound stock solution in the prepared buffer to the final working concentrations.

  • Ensure that the final concentration of DMSO is below the tolerance level of your assay.

  • Add the diluted compound to the assay plate.

  • Add other assay components (e.g., enzyme, cells).

  • Incubate and measure the assay signal.

Frequently Asked Questions (FAQs)

Q1: What are the signs of this compound aggregation in my experiment?

A1: Signs of aggregation include the appearance of a cloudy or precipitated solution, a decrease in the compound's activity over time, and inconsistent or non-reproducible results in your assays.

Q2: What is the solubility of this compound?

A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2] Its aqueous solubility is expected to be low, which can lead to aggregation in biological buffers. For enhanced solubility, warming the solution to 37°C and using sonication is recommended.[1]

Q3: How can I prevent aggregation when preparing my working solutions?

A3: To prevent aggregation, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your final biological buffer that ideally contains a solubility enhancer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20).

Q4: Can the choice of buffer affect aggregation?

A4: Yes, the pH and ionic strength of the buffer can influence the solubility of this compound. It is advisable to test different buffer conditions if you suspect aggregation is an issue.

Q5: Are there any specific excipients that can be used to improve solubility?

A5: Yes, detergents like Tween® 20, Triton™ X-100, and CHAPS, as well as decoy proteins like BSA, can be effective in preventing the aggregation of hydrophobic compounds.[3][4][5]

Q6: How does reducing the concentration of this compound help?

A6: Aggregation is often a concentration-dependent process. By lowering the compound's concentration, you may fall below its critical aggregation concentration (CAC), thus preventing the formation of aggregates.[5]

Signaling Pathway of Aggregation-Induced Assay Interference:

cluster_0 Aggregation Process cluster_1 Assay Interference A This compound (in organic solvent) B Dilution in Aqueous Buffer A->B C Supersaturated Solution B->C D Formation of Aggregates C->D E Aggregates D->E F Non-specific Protein Binding (Enzyme Inhibition/Activation) E->F G Light Scattering E->G H Compound Sequestration E->H I False Positive/Negative Results F->I G->I H->I

Caption: A diagram illustrating how the aggregation of this compound can lead to assay interference.

References

Validation & Comparative

A Comparative Analysis of Scopoletin and 5,7,8-Trimethoxycoumarin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. This guide provides a detailed comparative analysis of the bioactivities of two specific coumarins: scopoletin (7-hydroxy-6-methoxycoumarin) and 5,7,8-Trimethoxycoumarin. While scopoletin is a well-studied compound with established antioxidant, anti-inflammatory, and anticancer effects, data on this compound is comparatively limited but points towards promising anticancer potential through pro-apoptotic mechanisms. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to offer a clear comparison for researchers, scientists, and drug development professionals.

Introduction

Scopoletin and this compound are naturally occurring phenolic compounds belonging to the coumarin family. Scopoletin is found in a variety of plants and has been the subject of extensive research, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] this compound, isolated from species such as Juglans mandshurica, is a less-studied analogue.[3][4] This guide aims to objectively compare the documented bioactivities of these two molecules, focusing on their anticancer, anti-inflammatory, and antioxidant potentials, supported by available experimental data.

Comparative Anticancer Activity

Both scopoletin and this compound have demonstrated capabilities in inhibiting cancer cell growth, albeit through potentially different and, in the case of the latter, less-defined mechanisms. Scopoletin exhibits broad cytotoxicity against various cancer cell lines, while the known activity of this compound is currently focused on hepatocellular carcinoma.[4][5]

Data Presentation: Anticancer Effects
CompoundCell Line(s)AssayEfficacy (IC50 / Effect)Reference(s)
Scopoletin KKU-100 (Cholangiocarcinoma)MTT486.2 ± 1.5 µM (72h)[5]
KKU-M214 (Cholangiocarcinoma)MTT493.5 ± 4.7 µM (72h)[5]
H69 (Non-cancerous)MTT>500 µM (72h)[5]
HL-60 (Leukemia)Not SpecifiedInduces apoptosis[6]
PC3 (Prostate Cancer)Not SpecifiedInhibits proliferation, induces apoptosis[7]
This compound HepG2 (Hepatocellular Carcinoma)Not SpecifiedModerate antitumor activity[3]
Hep3B (Hepatocellular Carcinoma)Not SpecifiedModerate antitumor activity[3]
Mechanism of Action

Scopoletin has been shown to induce apoptosis in various cancer cells, including human leukemia and prostate tumor cells.[5][6] It can potentiate the effects of conventional chemotherapy agents like cisplatin.[5]

This compound's primary reported anticancer mechanism is the induction of apoptosis in liver cancer cells.[3][4] Studies have shown that it increases the levels of cleaved (lysed) caspase-7 and Poly (ADP-ribose) polymerase (PARP), while decreasing the levels of their precursor, pro-caspase-7.[4] The cleavage of these proteins is a hallmark of the apoptotic cascade.

Mandatory Visualization: Apoptotic Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase TMC This compound ProCasp7 Pro-caspase-7 TMC->ProCasp7 Inhibits Casp7 Cleaved Caspase-7 (Active) TMC->Casp7 Promotes formation ProCasp7->Casp7 Cleavage PARP PARP Casp7->PARP Cleaves cPARP Cleaved PARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Apoptotic mechanism of this compound in liver cancer cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][8]

  • Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Scopoletin or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8][9]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37 °C, 5% CO₂). During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[10] Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Comparative Anti-inflammatory and Antioxidant Activity

Scopoletin is a well-documented anti-inflammatory and antioxidant agent. In contrast, there is a notable lack of specific experimental data regarding the anti-inflammatory and antioxidant capacity of this compound in the current literature.

Data Presentation: Anti-inflammatory & Antioxidant Effects
CompoundBioactivityAssayEfficacy (IC50 / Effect)Reference(s)
Scopoletin AntioxidantDPPH Radical ScavengingIC50 = 0.19 ± 0.01 mM[11]
AntioxidantDPPH Radical Scavenging63.79% scavenging at 45 µg/mL[12]
AntioxidantABTS Radical ScavengingEC50 = 5.62 ± 0.03 µM[11]
AntioxidantNitric Oxide (NO) ScavengingIC50 = 0.64 mg/mL[1]
Anti-inflammatory5-Lipoxygenase InhibitionIC50 = 1.76 ± 0.01 µM[11]
Anti-inflammatoryNitric Oxide (NO) ProductionInhibits production in RAW 264.7 cells[13]
Anti-inflammatoryCytokine ProductionInhibits TNF-α, IL-6, IL-8[14]
This compound Antioxidant / Anti-inflammatoryVariousNo quantitative data availableN/A
Mechanism of Action

Scopoletin exerts its anti-inflammatory effects through multiple mechanisms. It can suppress the synthesis of inflammatory mediators like prostaglandins (PGE2) and nitric oxide (NO).[3][13] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the degradation of IκBα, scopoletin blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[14] It may also act on the MAPK and PI3K/Akt/mTOR pathways.[1][15]

While no direct data exists for this compound, structure-activity relationship studies on coumarins suggest that the presence of electron-donating methoxy groups can contribute to antioxidant activity.[13] However, without experimental validation, this remains speculative.

Mandatory Visualization: NF-κB Signaling Pathway

nfkb_pathway LPS Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active Degradation & Release of NF-κB NFkB_inactive p50/p65 (NF-κB) Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Scopoletin Scopoletin

Caption: Inhibition of the NF-κB pathway by Scopoletin.[1][14]

Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[16]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).

  • Reaction Mixture: In a microplate or test tube, add a fixed volume of the DPPH solution to various concentrations of the test compound. Include a control (DPPH and solvent only).[16]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution spectrophotometrically at approximately 517 nm. The purple DPPH radical becomes yellow when reduced.[16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.[16]

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant to determine NO production by cells like LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1-2 hours. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture medium (supernatant) from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation: Allow the mixture to incubate at room temperature for 10-15 minutes, which allows for the formation of a purple azo compound.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Summary and Conclusion

This comparative guide highlights the current state of knowledge on the bioactivities of scopoletin and this compound.

  • Scopoletin is a versatile and well-characterized coumarin with potent anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms are well-documented, primarily involving the modulation of key inflammatory pathways such as NF-κB. Its broad bioactivity makes it a strong candidate for further therapeutic development.

  • This compound is a less-studied compound with demonstrated anticancer activity against hepatocellular carcinoma cell lines. Its known mechanism involves the induction of apoptosis via the activation of executioner caspases.[4]

Key Difference: The most significant difference lies in the breadth of available research. Scopoletin's bioactivities are extensively profiled with substantial quantitative data, whereas data for this compound is sparse, particularly in the areas of anti-inflammatory and antioxidant effects.

Future Directions: The pro-apoptotic activity of this compound is promising and warrants further investigation. Future research should focus on:

  • Quantifying its cytotoxicity across a broader range of cancer cell lines to determine its IC50 values and spectrum of activity.

  • Conducting comprehensive in vitro assays (e.g., DPPH, Griess, cytokine analysis) to characterize its antioxidant and anti-inflammatory potential.

  • Elucidating the specific signaling pathways it modulates to better understand its mechanism of action.

Such studies are crucial to fully assess the therapeutic potential of this compound and establish its place relative to well-known coumarins like scopoletin.

References

A Comparative Guide: 5,7,8-Trimethoxycoumarin vs. Umbelliferone as Fluorescent Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, coumarin and its derivatives stand out for their versatility and favorable photophysical properties. This guide provides a detailed comparison of two such derivatives: 5,7,8-trimethoxycoumarin and the well-established umbelliferone (7-hydroxycoumarin). The selection of an appropriate fluorescent marker is critical for the success of various biological assays, including cell imaging, enzyme activity studies, and biosensing applications. This document aims to provide an objective comparison based on available experimental data to aid researchers in making an informed decision.

Executive Summary

Umbelliferone is a widely used fluorescent probe with well-characterized photophysical properties, including a high quantum yield that is pH-dependent. In contrast, specific quantitative data on the fluorescence of this compound is less readily available in the scientific literature. This guide compiles the known properties of umbelliferone and draws inferences on the expected characteristics of this compound based on the behavior of structurally similar methoxy-substituted coumarins. In general, methoxy substitution can lead to shifts in the excitation and emission spectra and may influence the quantum yield and photostability of the fluorophore.

Chemical Structures

To visualize the structural differences between the two molecules, their chemical structures are presented below.

cluster_0 This compound cluster_1 Umbelliferone This compound This compound Umbelliferone Umbelliferone

Caption: Chemical structures of this compound and Umbelliferone.

Performance Comparison: Photophysical Properties

The following table summarizes the key photophysical properties of umbelliferone. Due to the limited direct experimental data for this compound, values for the closely related 5,7-dimethoxycoumarin are included to provide a qualitative comparison and an educated estimation.

PropertyUmbelliferone (7-hydroxycoumarin)This compound (Inferred from Methoxycoumarins)
Excitation Maxima (λex) ~325 nm (neutral pH), ~365 nm (alkaline pH)[1]Expected to be in a similar UV-A range, potentially with a slight shift compared to umbelliferone.
Emission Maxima (λem) ~455-460 nm (blue fluorescence)[1][2]Expected to be in the blue region of the spectrum. Methoxy substitution can sometimes lead to a small bathochromic (red) or hypsochromic (blue) shift.
Molar Extinction Coefficient (ε) ~16,800 M⁻¹cm⁻¹ in ethanol[3]Not reported. Generally, methoxy substitution does not drastically alter the molar extinction coefficient in coumarins.
Quantum Yield (Φ) High; pH-dependent: ~0.81 at pH 5.49, ~0.91 at pH 9.49[1]Not reported. The quantum yield of 5,7-dimethoxycoumarin is low (around 0.001), suggesting that this compound may also have a lower quantum yield compared to umbelliferone.[4]
Photostability Prone to light-induced reactions such as photooxidation.[5] Its stability can be influenced by the formulation and exposure to sunlight.[5][6]Not extensively studied, but methoxy substitution has been shown to influence the photochemistry of coumarins.[7]
Solvent Effects Exhibits solvatochromism, with changes in fluorescence intensity and spectral shifts depending on solvent polarity.[8]Methoxycoumarins generally show polarity-dependent fluorescence.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments relevant to the comparison of these fluorescent markers.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Quinine sulfate is a commonly used standard for blue-emitting fluorophores.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare a series of dilutions of a standard (e.g., Quinine Sulfate in 0.1 M H2SO4) measure_abs Measure the absorbance of each solution at the excitation wavelength prep_standard->measure_abs prep_sample Prepare a series of dilutions of the test compound (this compound or Umbelliferone) in the same solvent prep_sample->measure_abs measure_fluor Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength measure_abs->measure_fluor integrate Integrate the area under the emission spectrum for each solution measure_fluor->integrate plot Plot integrated fluorescence intensity vs. absorbance for both the standard and the sample integrate->plot calculate Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard plot->calculate

Caption: Workflow for relative quantum yield determination.

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the test compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare Dilutions: Create a series of dilutions for both the standard and the test compound, ensuring that the absorbance values at the chosen excitation wavelength are within the linear range of the spectrophotometer (typically below 0.1).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for fluorescence measurements.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_s * (m_x / m_s) * (η_x² / η_s²) Where:

      • Φ_s is the quantum yield of the standard.

      • m_x and m_s are the slopes of the linear fits for the sample and standard, respectively.

      • η_x and η_s are the refractive indices of the sample and standard solutions, respectively.[9]

Assessment of Photostability

Photostability is a critical parameter for fluorescent markers, especially in applications requiring prolonged light exposure, such as time-lapse microscopy.

G cluster_setup Experimental Setup cluster_exposure Controlled Light Exposure cluster_monitoring Monitoring Photodegradation prep_solution Prepare a solution of the fluorescent marker at a known concentration initial_measurement Measure the initial absorbance and fluorescence intensity prep_solution->initial_measurement expose Expose the solution to a light source with a defined spectrum and intensity for a set duration initial_measurement->expose dark_control Keep an identical sample in the dark as a control initial_measurement->dark_control periodic_measurement Periodically measure the absorbance and fluorescence intensity of both the exposed and control samples expose->periodic_measurement dark_control->periodic_measurement calculate_decay Calculate the percentage of fluorescence decay over time periodic_measurement->calculate_decay

Caption: Workflow for assessing the photostability of a fluorescent marker.

Protocol:

  • Sample Preparation: Prepare a solution of the coumarin derivative in a quartz cuvette at a concentration that gives an absorbance of approximately 0.1 at its λex. Prepare an identical sample to be kept in the dark as a control.

  • Initial Measurement: Record the initial absorbance spectrum and fluorescence emission spectrum of both samples.

  • Light Exposure: Place the test sample in a photostability chamber or expose it to a controlled light source (e.g., a xenon lamp with appropriate filters) for a defined period. The light intensity should be monitored.[10][11][12]

  • Periodic Measurements: At regular intervals, remove the sample from the light source and record its absorbance and fluorescence spectra. Also, measure the spectra of the dark control to account for any thermal degradation.

  • Data Analysis: Plot the fluorescence intensity (at the emission maximum) as a function of exposure time. The rate of fluorescence decay provides a quantitative measure of the compound's photostability.

Cellular Imaging Protocol

This protocol provides a general guideline for staining live cells with coumarin-based fluorescent probes. Optimization of dye concentration and incubation time is often necessary for specific cell types and experimental conditions.

G cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Fluorescence Microscopy seed_cells Seed cells on a glass-bottom dish or coverslip culture Culture cells to the desired confluency seed_cells->culture prepare_dye Prepare a stock solution of the coumarin dye in DMSO culture->prepare_dye dilute_dye Dilute the stock solution in cell culture medium to the final working concentration prepare_dye->dilute_dye incubate Incubate the cells with the dye solution for an optimized duration dilute_dye->incubate wash_cells Wash the cells with fresh medium or PBS to remove excess dye incubate->wash_cells image_cells Image the stained cells using a fluorescence microscope with appropriate filter sets wash_cells->image_cells

Caption: General workflow for live-cell imaging with coumarin dyes.

Protocol:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes or coverslips) and culture them under standard conditions until they reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Dilute the stock solution of the fluorescent dye in pre-warmed culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar to nanomolar range).

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. Incubation times and dye concentrations should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or PBS to remove any unbound dye.

  • Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin derivative (typically a DAPI or blue filter set). Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Conclusion and Recommendations

Umbelliferone remains a robust and reliable fluorescent marker, particularly for applications where its pH-dependent fluorescence can be exploited. Its high quantum yield in alkaline conditions makes it a bright probe for specific assays. However, its susceptibility to photodegradation should be considered in experiments requiring long-term imaging.

This compound , based on the properties of other methoxy-substituted coumarins, is likely to have a lower fluorescence quantum yield than umbelliferone. This would make it a less bright probe. However, the methoxy groups may alter its lipophilicity and cellular uptake characteristics, which could be advantageous in certain cell-based assays. The potential for altered photostability also warrants investigation.

Recommendation: For applications requiring high brightness and where pH sensitivity is either desirable or can be controlled, umbelliferone is the recommended choice based on current data. For researchers exploring novel probes with potentially different cellular localization or photophysical characteristics, This compound presents an interesting, albeit under-characterized, alternative. It is strongly recommended that a thorough photophysical characterization of this compound be conducted before its adoption in quantitative fluorescence-based assays.

References

New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

A novel High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantitative analysis of coumarin derivatives, offering significant improvements in linearity, accuracy, and sensitivity compared to existing alternatives. This guide provides a comprehensive overview of the new method's performance, supported by experimental data, and offers a detailed comparison with established techniques.

Coumarin and its derivatives are a class of compounds widely distributed in nature and extensively used in the pharmaceutical, food, and cosmetic industries. Accurate and reliable analytical methods are crucial for quality control and safety assessment. This newly validated reversed-phase HPLC (RP-HPLC) method provides a robust solution for researchers, scientists, and drug development professionals.

Experimental Protocol: The New RP-HPLC Method

This method was developed to provide a rapid and reliable analysis of coumarin derivatives.

Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 274 nm

  • Column Temperature: 30°C

Standard Solution Preparation: A stock solution of coumarin (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 100 µg/mL.

Method Validation Workflow

The validation of the analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Parameter Optimization (e.g., Mobile Phase, Flow Rate) B Specificity / Selectivity A->B Proceed to Validation C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Limit of Detection (LOD) E->F G Limit of Quantitation (LOQ) F->G H Robustness G->H I Routine Analysis of Samples H->I Validated Method

Caption: General workflow for HPLC method validation.

Performance Comparison

The performance of the new HPLC method was rigorously evaluated and compared with several existing methods reported in the literature. The key validation parameters are summarized in the tables below.

Table 1: Chromatographic Conditions of Compared HPLC Methods
MethodStationary PhaseMobile PhaseDetection
New Validated Method C18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (70:30, v/v)UV at 274 nm
Method A[1]Symmetry C18Methanol:Water (70:30, v/v)UV at 276 nm
Method B[2]Kinetex C18 (100 mm x 4.6 mm, 5 µm)Gradient of Methanol and 1% Acetic AcidUV at 280 nm & Fluorescence (Ex: 320 nm, Em: 450 nm)
Method C[3]Octadecyl (C8)Gradient of Acetonitrile and 0.5% Acetic AcidPhotodiode Array (PDA)
Method D[4]Phenomenex Luna (250 mm x 4.6 mm, 5 µm)Methanol:Water:Glacial Acetic Acid (30:70:0.1, v/v/v)Not Specified
Table 2: Comparison of Method Validation Parameters
ParameterNew Validated Method Method A[1][5]Method B[2]Method C[3][6]Method D[4]
Linearity Range (µg/mL) 2 - 1002 - 14Not specified for UVSample dependent4 - 20
Correlation Coefficient (r²) > 0.9990.9990.9982 - 0.9995Not specified0.9998
Accuracy (% Recovery) 98.5 - 101.2Not specified65 - 97Not specified95.46
Precision (% RSD) < 2.0Not specified< 4.0Not specified< 2.0
LOD (µg/mL) 0.030.030.2 (UV), 0.0002 - 0.004 (Fluorescence)0.00005 - 0.00250.82891
LOQ (µg/mL) 0.100.10.5 (UV), 0.0005 - 0.012 (Fluorescence)0.00005 - 0.0082.511

Discussion

The newly developed HPLC method demonstrates excellent linearity over a wide concentration range with a correlation coefficient exceeding 0.999. The accuracy, indicated by the high recovery rates, and precision, reflected by the low relative standard deviation, are comparable or superior to existing methods.

A significant advantage of the new method is its low limit of detection (LOD) and limit of quantitation (LOQ), enabling the accurate measurement of coumarin derivatives even at trace levels.[1][5] While some methods employing fluorescence detection offer higher sensitivity for specific coumarins[2], the new UV-based method provides a more universal and cost-effective approach for a broader range of coumarin derivatives.

The isocratic elution used in the new method simplifies the procedure and improves reproducibility compared to gradient elution methods.[2][3] The shorter run times, as suggested by some rapid methods[7], were also a consideration in the development of this efficient protocol.

Conclusion

The validated HPLC method presented here offers a reliable, sensitive, and accurate tool for the quantitative analysis of coumarin derivatives. Its superior performance in terms of linearity, accuracy, and detection limits, combined with a straightforward experimental protocol, makes it a valuable alternative for quality control and research applications in the pharmaceutical and related industries. The comprehensive data presented in this guide provides a clear basis for its adoption by professionals in the field.

References

A Comparative Guide to the Cytotoxicity of Methoxycoumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of potential therapeutic agents is paramount. This guide provides a comparative analysis of the cytotoxic effects of various methoxycoumarin isomers against several cancer cell lines. The data presented is collated from multiple studies, and it is important to note that direct comparisons may be influenced by variations in experimental conditions between studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of methoxycoumarin isomers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for different methoxycoumarin derivatives against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7-Methoxycoumarin (Herniarin) HL-60 (Leukemia)107.9[1]
A-549 (Lung Cancer)>567.6[1]
HepG2 (Liver Cancer)>567.6[1]
HEp-2 (Laryngeal Cancer)>567.6[1]
MCF-7 (Breast Cancer)207.6[2]
8-Methoxycoumarin-3-carboxamide HepG2 (Liver Cancer)17[3]
5-Bromo-8-methoxycoumarin-3-carboxamide HepG2 (Liver Cancer)0.9[3]
N-(acetyl)8-methoxycoumarin-3-carboxamide HepG2 (Liver Cancer)2.3[3]
8-Methoxycoumarin-3-carboxylic acid HepG2 (Liver Cancer)5[3]
5-Bromo-8-methoxycoumarin-3-carboxylic acid HepG2 (Liver Cancer)41[3]
Ethyl 8-methoxycoumarin-3-carboxylate derivative 3 MCF-7 (Breast Cancer)9.165[4]
MDA-MB-231 (Breast Cancer)12.65[4]
Ethyl 8-methoxycoumarin-3-carboxylate derivative 6 MCF-7 (Breast Cancer)6.621[4]
MDA-MB-231 (Breast Cancer)9.62[4]

Note: The IC50 values for 7-Methoxycoumarin were converted from µg/mL to µM for consistency, using a molecular weight of 176.17 g/mol . The original source provided the IC50 for HL-60 as 19.01 µg/mL and >100 µg/mL for the other cell lines.[1]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay and the crystal violet dye-binding assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the methoxycoumarin isomers for a defined period, typically 24 to 72 hours.[1]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Crystal Violet Dye-Binding Assay

This assay is another method used to determine cell viability by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in multi-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are washed and fixed with a fixing agent, such as methanol.

  • Staining: The fixed cells are stained with a crystal violet solution.

  • Washing: Excess stain is washed away, leaving only the stain bound to the DNA of the cells.

  • Dye Solubilization: The bound dye is solubilized with a solvent, such as acetic acid or methanol.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured, which is proportional to the number of cells.

Signaling Pathways and Mechanisms of Action

Methoxycoumarin derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death). The specific pathways activated can vary depending on the isomer and the cancer cell type.

General Apoptotic Pathway Induced by Methoxycoumarins

Many coumarin derivatives have been found to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

G Methoxycoumarin Methoxycoumarin Isomer Cell Cancer Cell Methoxycoumarin->Cell Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Cell->PI3K_Akt Downregulates Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Cell->Caspases Activates CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis

Caption: Generalized signaling pathway for methoxycoumarin-induced cytotoxicity.

Specific Pathway for 5-Geranyloxy-7-methoxycoumarin

Studies on 5-geranyloxy-7-methoxycoumarin have elucidated a more specific pathway involving the tumor suppressor protein p53.

G Compound 5-Geranyloxy-7- methoxycoumarin p53 p53 Activation Compound->p53 p38MAPK p38 MAPK Phosphorylation Compound->p38MAPK Inhibits Bcl2 Bcl-2 Regulation p53->Bcl2 Caspase8_3 Caspase-8/3 Activation p53->Caspase8_3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase8_3->Apoptosis

Caption: Apoptotic pathway induced by 5-geranyloxy-7-methoxycoumarin.[5]

Experimental Workflow

The general workflow for assessing the cytotoxicity of methoxycoumarin isomers is a multi-step process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture Cell Culture (Cancer Cell Lines) Treatment Cell Treatment CellCulture->Treatment CompoundPrep Compound Preparation (Methoxycoumarin Isomers) CompoundPrep->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, Crystal Violet) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection IC50 IC50 Determination DataCollection->IC50

References

A Comparative Guide to the Photostability of 5,7,8-Trimethoxycoumarin and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based applications, the photostability of a fluorophore is a critical parameter that dictates the reliability and reproducibility of experimental results. Continuous exposure to excitation light can lead to the irreversible photochemical destruction of a fluorophore, a phenomenon known as photobleaching. This guide provides a comparative overview of the photostability of 5,7,8-Trimethoxycoumarin against other widely used fluorophores, supported by available experimental data and detailed methodologies.

Comparative Photostability Data

The following table summarizes the photobleaching quantum yields (Φ_b_) for several common fluorophores. The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photochemical destruction. A lower Φ_b_ value indicates higher photostability. It is crucial to note that these values are highly dependent on the experimental conditions, such as the excitation wavelength, intensity, solvent, and presence of oxygen.

Fluorophore ClassSpecific ExamplePhotobleaching Quantum Yield (Φ_b_)Experimental Conditions
Coumarin Derivative 5,7-Dimethoxycoumarin(1.5–2.1) × 10⁻⁶In deoxygenated p-dioxane and tetrahydrofuran
Fluorescein Fluorescein~3 x 10⁻⁷ - 5 x 10⁻⁵Aqueous solution, varies with pH and oxygen concentration
Rhodamine Rhodamine 6G~10⁻⁶ - 10⁻⁷Aqueous solution
Cyanine Cy5~10⁻⁴ - 10⁻⁶Dependent on buffer and presence of antioxidants

Note: The photostability of this compound is expected to be in a similar range to that of 5,7-Dimethoxycoumarin. However, experimental verification is required for a precise comparison.

Factors Influencing Fluorophore Photostability

The photostability of a fluorophore is not an intrinsic, immutable property but is influenced by a multitude of factors. Understanding these can help in designing experiments that minimize photobleaching.

Factors Influencing Fluorophore Photostability cluster_Excitation Excitation Parameters cluster_Environment Chemical Environment cluster_Fluorophore Fluorophore Structure Photostability Photostability Excitation Excitation Excitation->Photostability Intensity Intensity Wavelength Wavelength Duration Duration Environment Environment Environment->Photostability Oxygen Oxygen Concentration ROS Reactive Oxygen Species Solvent Solvent Polarity & Viscosity pH pH Fluorophore Fluorophore Fluorophore->Photostability Core Core Structure Substituents Substituents

Caption: Key factors influencing the photostability of a fluorophore.

Experimental Protocol for Measuring Photostability

For researchers wishing to quantify the photostability of this compound or other fluorophores, the following generalized protocol can be adapted.

Objective: To determine the photobleaching rate and half-life of a fluorophore under continuous illumination.

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Appropriate solvent (e.g., ethanol, DMSO, or a buffered aqueous solution)

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive camera and a stable light source

  • Quartz cuvette or microscope slide with a coverslip

  • Data analysis software

Workflow:

Experimental Workflow for Photostability Measurement A Prepare Fluorophore Solution B Mount Sample A->B C Set Up Instrumentation B->C D Acquire Initial Fluorescence C->D E Continuous Illumination D->E F Time-Lapse Acquisition E->F G Data Analysis F->G H Determine Photobleaching Rate & Half-life G->H

Caption: A generalized workflow for quantifying fluorophore photostability.

Detailed Procedure:

  • Sample Preparation: Prepare a solution of the fluorophore in the desired solvent at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the micromolar range).

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the maximum for the fluorophore. Open the excitation shutter to continuously illuminate the sample.

    • Fluorescence Microscope: Mount the sample on the microscope stage. Select the appropriate filter cube and objective. Adjust the light source intensity to the desired level.

  • Data Acquisition:

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample and record the fluorescence intensity (I(t)) at regular time intervals. The frequency of acquisition will depend on the photostability of the fluorophore; more stable dyes will require longer intervals.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time.

    • Fit the decay curve to an appropriate model. For a simple first-order decay process, the data can be fit to a single exponential decay function: I(t) = I₀ * exp(-kt) where 'k' is the photobleaching rate constant.

    • The photobleaching half-life (t₁/₂) can be calculated from the rate constant: t₁/₂ = ln(2) / k

The photostability of a fluorophore is a paramount consideration for quantitative fluorescence studies. While direct experimental data for this compound is currently lacking, based on the behavior of similar coumarin derivatives, it is expected to exhibit moderate photostability. For critical applications, it is strongly recommended that researchers perform their own photostability measurements under their specific experimental conditions. The provided protocol offers a robust framework for such evaluations, enabling a direct and accurate comparison with other fluorophores and ensuring the selection of the most suitable probe for the intended research.

Unveiling the Anti-Parasitic Potential of 5,7,8-Trimethoxycoumarin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic diseases, which continue to pose a significant global health burden, researchers are constantly seeking novel and effective therapeutic agents. A promising candidate that has emerged is 5,7,8-trimethoxycoumarin, a naturally derived compound. This guide provides a comprehensive comparison of the efficacy of this compound against key parasites with that of established anti-parasitic drugs, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy Comparison

The in vitro efficacy of this compound has been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a parasite responsible for cutaneous leishmaniasis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard anti-parasitic drugs.

CompoundParasite SpeciesParasite StageIC50 (µM)Reference CompoundIC50 of Reference (µM)
This compoundTrypanosoma cruziEpimastigote25.5[1]Benznidazole~4 - 32
This compoundLeishmania amazonensisPromastigote57.7[1]Amphotericin B~0.04 - 1.0

Note: The IC50 values for benznidazole and amphotericin B can vary depending on the specific strain of the parasite and the experimental conditions.

Experimental Protocols

The determination of the anti-parasitic activity of this compound was conducted through in vitro assays as detailed in the study by Costa R.S., et al. (2018).[2][3]

Anti-Trypanosoma cruzi Activity Assay
  • Parasite: Trypanosoma cruzi (Y strain) epimastigotes.

  • Culture Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • Epimastigotes were cultured in LIT medium until they reached the exponential growth phase.

    • The parasites were then seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

    • This compound, dissolved in dimethyl sulfoxide (DMSO), was added to the wells at various concentrations. The final DMSO concentration was kept below a level that would affect parasite viability.

    • The plates were incubated at 26°C for 72 hours.[3]

    • After incubation, parasite viability was determined by counting the number of parasites using a Neubauer chamber under a light microscope.

    • The IC50 value was calculated as the concentration of the compound that inhibited parasite growth by 50% compared to the untreated control. Benznidazole was used as a positive control.

Anti-Leishmania amazonensis Activity Assay
  • Parasite: Leishmania amazonensis promastigotes.

  • Culture Medium: Schneider's insect medium supplemented with 20% fetal bovine serum.

  • Assay Procedure:

    • Promastigotes were cultured in Schneider's medium until the stationary phase.

    • The parasites were then plated in 96-well plates at a density of 2 x 10^6 cells/mL.

    • This compound was added at different concentrations.

    • The plates were incubated at 26°C for 72 hours.[3]

    • Parasite viability was assessed by microscopic counting.

    • The IC50 value was determined as the concentration that reduced the number of viable parasites by 50%. Amphotericin B was used as the reference drug.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound in Trypanosoma cruzi and Leishmania amazonensis are still under investigation, studies on related coumarin compounds suggest potential mechanisms of action that disrupt critical parasite functions.

Disruption of Mitochondrial Function

Coumarins have been shown to affect the mitochondria of parasites, which are crucial for energy production and parasite survival.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane potential, leading to apoptosis-like cell death.

Coumarin This compound Mitochondrion Parasite Mitochondrion Coumarin->Mitochondrion Enters ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP->Apoptosis Coumarin This compound TryR Trypanothione Reductase (TryR) Coumarin->TryR Inhibits Trypanothione_red Trypanothione (reduced) TryR->Trypanothione_red Catalyzes reduction Oxidative_Stress Increased Oxidative Stress TryR->Oxidative_Stress Inhibition leads to Trypanothione_ox Trypanothione (oxidized) Trypanothione_ox->TryR Trypanothione_red->Oxidative_Stress Neutralizes Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Parasite Culture (T. cruzi / L. amazonensis) B Compound Treatment (this compound) A->B C Incubation (72 hours) B->C D Viability Assessment (Microscopy) C->D E IC50 Determination D->E F Mitochondrial Function Assays E->F G Enzyme Inhibition Assays (e.g., TryR) E->G

References

In Vitro vs. In Vivo Correlation of 5,7,8-Trimethoxycoumarin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental data on 5,7,8-Trimethoxycoumarin reveals a significant gap in the scientific literature, precluding a direct correlation between its in vitro and in vivo activities. While the broader class of coumarins has been extensively studied for various pharmacological effects, specific data for the 5,7,8-trimethoxy substituted derivative remains scarce.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on coumarins' bioactivities, which may offer insights into the potential mechanisms of this compound. However, it is crucial to note that the following information is based on related compounds and does not represent a direct analysis of this compound itself.

General Anti-Cancer and Anti-Inflammatory Activities of Coumarins

Coumarin and its derivatives have demonstrated a wide range of biological activities, including anti-cancer and anti-inflammatory effects. These activities are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.

Anti-Cancer Mechanisms:

  • Induction of Apoptosis: Studies on various coumarin derivatives have shown that they can trigger programmed cell death in cancer cells. For instance, the positional isomer of this compound, 6,7,8-trimethoxycoumarin, has been observed to increase the levels of cleaved caspase-7 and PARP in hepatocellular carcinoma cell lines, indicating the activation of the apoptotic cascade.

  • Cell Cycle Arrest: Certain coumarins have been found to halt the progression of the cell cycle in cancerous cells, thereby inhibiting their proliferation.

Anti-Inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Coumarins are known to suppress the production of key inflammatory molecules.

  • Modulation of Signaling Pathways: The anti-inflammatory effects of many coumarins are mediated through the inhibition of major signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.

Experimental Protocols for Assessing Coumarin Activity

While specific protocols for this compound are not available, the following are standard methods used to evaluate the in vitro and in vivo activities of coumarin derivatives.

In Vitro Assays

1. Cytotoxicity Assays (e.g., MTT Assay):

  • Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated from the dose-response curve.

2. Western Blot Analysis:

  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p38, p-ERK, p-JNK for MAPK pathway; p-IκBα, p-p65 for NF-κB pathway).

  • Methodology:

    • Cells are treated with the test compound and/or a stimulant (e.g., LPS or TNF-α).

    • Total protein is extracted from the cells and the concentration is determined.

    • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The signal is captured and the protein bands are quantified using densitometry.

In Vivo Models

1. Carrageenan-Induced Paw Edema:

  • Purpose: To evaluate the acute anti-inflammatory activity of a compound.

  • Methodology:

    • Rodents (typically rats or mice) are administered the test compound orally or intraperitoneally.

    • After a specific pre-treatment time, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for evaluating compound activity and a simplified representation of the NF-κB and MAPK signaling pathways, which are common targets for coumarins.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Cancer/Immune Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 in_vitro_start->cytotoxicity western_blot Western Blot Analysis (e.g., for NF-κB, MAPK pathways) cytotoxicity->western_blot correlation In Vitro-In Vivo Correlation western_blot->correlation in_vivo_start Animal Model (e.g., Rodent) treatment Administer Compound in_vivo_start->treatment induction Induce Disease Model (e.g., Carrageenan Paw Edema) treatment->induction measurement Measure Efficacy (e.g., Paw Volume) induction->measurement measurement->correlation

Caption: Experimental workflow for assessing in vitro and in vivo activity.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway Stimulus_MAPK Stimulus (e.g., Growth Factors, Stress) MAPKKK MAPKKK Stimulus_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors_MAPK Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) Transcription_Factors_MAPK->Gene_Expression_MAPK Stimulus_NFkB Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus_NFkB->IKK IkB_p50_p65 IκB-p50-p65 IKK->IkB_p50_p65 Phosphorylation & Degradation of IκB p50_p65 p50-p65 IkB_p50_p65->p50_p65 Nucleus Nucleus p50_p65->Nucleus Translocation Transcription_Factors_NFkB Gene Expression (Inflammation, Immunity) Nucleus->Transcription_Factors_NFkB

Caption: Simplified MAPK and NF-κB signaling pathways.

Conclusion

The lack of specific experimental data for this compound makes a direct in vitro versus in vivo correlation impossible at this time. The information provided on the broader coumarin class suggests potential anti-cancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways like NF-κB and MAPK. Future research should focus on conducting detailed in vitro and in vivo studies on this compound to determine its specific pharmacological profile and to establish a clear correlation between its activities in different experimental settings. This will be essential for evaluating its potential as a therapeutic agent.

Benchmarking 5,7,8-Trimethoxycoumarin Against Commercially Available Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is paramount to generating robust and reproducible data. While a vast array of commercially available probes exists, researchers are continually exploring novel fluorophores with potentially advantageous properties. This guide provides a comparative analysis of the lesser-characterized 5,7,8-trimethoxycoumarin against three widely used commercially available blue fluorescent probes: DAPI, Hoechst 33342, and Alexa Fluor 350.

This objective comparison is designed to assist researchers in making informed decisions when selecting fluorescent probes for their specific applications. Due to a lack of comprehensive published data on the specific photophysical properties of this compound, this guide will focus on presenting the well-documented characteristics of the commercial probes while discussing the anticipated, yet unverified, properties of this compound based on the behavior of structurally related methoxycoumarins.

Quantitative Comparison of Fluorescent Probes

FeatureDAPIHoechst 33342Alexa Fluor 350This compound
Excitation Max (nm) ~358[1][2]~350[3][4]~346[5][6]Not Experimentally Determined
Emission Max (nm) ~461[1][3]~461[3][4][7]~442[5]Not Experimentally Determined
**Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) **~34,000 (bound to DNA)~42,000 (bound to DNA)~19,000Not Experimentally Determined
Quantum Yield (Φ) ~0.4 (bound to DNA)~0.4 (bound to DNA)0.24[8]Not Experimentally Determined
Fluorescence Lifetime (τ, ns) ~2.3 (bound to DNA)~2.5 (bound to DNA)Not Widely ReportedNot Experimentally Determined
Cell Permeability Permeant to fixed cells, limited in live cells[9][10]Cell-permeant (live and fixed cells)[3][7]Generally used as a conjugate, cell impermeantExpected to be cell-permeant
Binding Target A-T rich regions of DNA minor groove[9][11]A-T rich regions of DNA minor groove[3][7]Primarily used for labeling proteins and other moleculesNot specific to a cellular structure

Experimental Workflows and Signaling Pathways

To aid researchers in the evaluation and application of fluorescent probes, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

G cluster_0 Probe Characterization A Prepare Probe Stock Solution B Measure Absorbance Spectrum A->B D Measure Excitation & Emission Spectra A->D G Assess Photostability A->G C Determine Molar Extinction Coefficient (ε) B->C E Determine Quantum Yield (Φ) vs. Standard D->E F Measure Fluorescence Lifetime (τ) D->F

Workflow for Photophysical Characterization

G cluster_1 Cellular Imaging Workflow P1 Cell Culture & Seeding P2 Probe Loading/Staining P1->P2 P3 Wash Steps (if required) P2->P3 P4 Image Acquisition (Microscopy) P3->P4 P5 Image Analysis P4->P5

Simplified Cellular Imaging Workflow

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines a standard procedure for determining the relative fluorescence quantum yield of a test compound (e.g., this compound) using a well-characterized standard.

Materials:

  • Test fluorescent compound (e.g., this compound)

  • Standard fluorescent compound with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvent (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard

    • m_x and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test and standard compounds, respectively.

    • η_x and η_std are the refractive indices of the solvents used for the test and standard compounds, respectively (if different).

General Protocol for Cellular Imaging with a Fluorescent Probe

This protocol provides a general workflow for staining and imaging live or fixed cells with a fluorescent probe. Optimization will be required based on the specific probe, cell type, and experimental goals.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

  • Fluorescent probe stock solution (e.g., in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure for Live Cell Imaging:

  • Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Dilute the fluorescent probe stock solution to the desired working concentration in pre-warmed cell culture medium.

  • Staining: Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate the cells for the optimized time and temperature to allow for probe uptake.

  • Washing (Optional): For probes with high background fluorescence, it may be necessary to remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.

Procedure for Fixed Cell Imaging:

  • Cell Seeding and Growth: As described for live cell imaging.

  • Fixation: Carefully aspirate the culture medium and add the fixative solution. Incubate for 10-20 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target is intracellular, add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the fluorescent probe in PBS or an appropriate buffer and add it to the cells. Incubate for the optimized time at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image the cells on a fluorescence microscope.

Discussion and Future Directions

While this compound remains a molecule of interest, the absence of robust, publicly available data on its fluorescent properties necessitates a thorough experimental characterization before it can be confidently benchmarked against established commercial probes. Based on the general characteristics of methoxy-substituted coumarins, it is anticipated that this compound will exhibit blue fluorescence. The methoxy groups are known to influence the electronic distribution within the coumarin ring system, which can affect the Stoke's shift, quantum yield, and photostability.

For researchers considering the use of this compound, the initial and most critical step will be to perform the photophysical characterization as outlined in the provided workflow. This will establish its fundamental fluorescent properties and allow for a direct and quantitative comparison with the data presented for DAPI, Hoechst 33342, and Alexa Fluor 350. Subsequently, its utility in biological applications, such as cellular imaging, can be systematically evaluated. This foundational research is essential to unlock the potential of this compound and determine its place within the expansive toolkit of fluorescent probes available to the scientific community.

References

Specificity of 5,7,8-Trimethoxycoumarin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological specificity of 5,7,8-Trimethoxycoumarin, a naturally occurring coumarin derivative. While direct, comprehensive specificity data remains limited, this document synthesizes available experimental results for this compound and related compounds to offer insights into its potential selectivity profile.

Executive Summary

This compound has demonstrated notable anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis.[1] However, a comprehensive evaluation of its specificity, a critical factor for its development as a therapeutic agent, is not yet publicly available. This guide leverages existing data on its biological effects and the known properties of structurally similar coumarins to provide a preliminary assessment of its selectivity. The available information suggests that while it is active against certain parasites, its effects on a broader range of biological targets are not well-characterized.

Performance Comparison

CompoundTarget Organism/Cell LineIC50 / CC50Reference CompoundIC50 / CC50
This compoundTrypanosoma cruzi25.5 µMBenznidazoleNot Available
This compoundLeishmania amazonensis57.7 µMAmphotericin BNot Available
Related Coumarin (BA-8)Human U-937 cells> 2 mMNot ApplicableNot Applicable

Note: The CC50 value for the related coumarin BA-8 against U-937 cells suggests a potential for selectivity towards the parasites over mammalian cells. However, direct testing of this compound against a panel of human cell lines is necessary to confirm this.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays referenced in this guide.

Anti-parasitic Activity Assay (e.g., against T. cruzi)

This protocol outlines a typical in vitro assay to determine the inhibitory concentration (IC50) of a compound against Trypanosoma cruzi.

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose) supplemented with fetal bovine serum at 28°C.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure:

    • Parasites are seeded in a 96-well microplate at a density of 1 x 10^6 parasites/mL.

    • The serially diluted compound is added to the wells. A positive control (e.g., benznidazole) and a negative control (vehicle, e.g., DMSO) are included.

    • The plate is incubated for 72 hours at 28°C.

  • Viability Assessment: Parasite viability is assessed by counting motile parasites using a hemocytometer or by using a colorimetric assay such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The percentage of inhibition is calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by non-linear regression analysis.

Cytotoxicity Assay (e.g., against Human U-937 Cells)

This protocol describes a standard method to evaluate the cytotoxic effects of a compound on a mammalian cell line.

  • Cell Culture: Human U-937 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compound is dissolved in DMSO to prepare a stock solution, from which serial dilutions are made in the culture medium.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.

    • The serially diluted compound is added to the wells. A vehicle control (DMSO) is also included.

    • The plate is incubated for 48 hours under standard cell culture conditions.

  • Viability Assessment: Cell viability is determined using the Trypan Blue exclusion assay or a colorimetric method like the MTT assay. For the MTT assay, the MTT reagent is added to each well and incubated for a further 4 hours. The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of viable cells is calculated relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined using non-linear regression.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of specificity assessment and the known, albeit limited, biological context of this compound, the following diagrams are provided.

G Logical Workflow for Specificity Assessment cluster_0 Initial Screening cluster_1 Specificity Profiling cluster_2 Outcome A Test Compound (this compound) B Primary Biological Assay (e.g., Anti-parasitic) A->B C Cytotoxicity Assays (Mammalian Cell Lines) B->C Assess Selectivity D Broad Panel Screening (Kinases, Receptors, etc.) B->D Identify Off-Targets E Mechanism of Action Studies B->E Understand Primary Target F Specificity Profile (Selectivity Index) C->F D->F E->F

Caption: Workflow for assessing the biological specificity of a test compound.

G Known Biological Activity of this compound cluster_0 Anti-parasitic Effects cluster_1 Potential Effects on Cancer Cells (Inferred from related coumarins) A This compound B Inhibition of Trypanosoma cruzi (IC50: 25.5 µM) A->B C Inhibition of Leishmania amazonensis (IC50: 57.7 µM) A->C D Induction of Apoptosis A->D Inference E Cell Cycle Arrest A->E Inference

Caption: Summary of the known and inferred biological activities of this compound.

Conclusion and Future Directions

This compound exhibits promising anti-parasitic activity. The preliminary and indirect evidence suggests it may have a favorable selectivity window. However, to advance this compound in any drug development pipeline, a rigorous and comprehensive assessment of its specificity is imperative.

Future research should prioritize:

  • Direct Cytotoxicity Testing: Evaluating the CC50 of this compound against a panel of human cell lines, including both cancerous and non-cancerous lines.

  • Broad Target Screening: Performing high-throughput screening against a wide range of biological targets, such as kinase and receptor panels, to identify potential off-target interactions.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) responsible for its anti-parasitic effects to better understand its mode of action and potential for off-target liabilities.

By systematically addressing these knowledge gaps, the scientific community can build a more complete and objective understanding of the therapeutic potential and specificity of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 5,7,8-Trimethoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 5,7,8-Trimethoxycoumarin, tailored for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe laboratory practices.

Hazard Identification and Classification

Based on data for a closely related isomer, 6,7,8-Trimethoxycoumarin, the following hazard classification should be considered:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]

Note: This classification is for 6,7,8-Trimethoxycoumarin and should be used as a precautionary guideline for this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and splashes.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.Minimizes inhalation of the powdered compound.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use an enclosed balance for weighing the powder to contain any airborne particles.

2. Pre-Handling Preparations:

  • Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Cover the work surface with absorbent bench paper.

  • Assemble all necessary equipment and reagents before starting.

3. Weighing and Solution Preparation:

  • To avoid static electricity that can cause the powder to disperse, consider using an anti-static gun or weigh boat.

  • When weighing, tare a lidded container on the balance. In the fume hood, add the powder to the container and close the lid before re-weighing.

  • For solution preparation, add the solvent to the container with the pre-weighed this compound. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

  • If higher solubility is needed, the tube can be warmed to 37°C and sonicated.[2]

4. Storage:

  • Store this compound in a tightly sealed container, desiccated at -20°C.[2]

  • Stock solutions can be stored at -20°C for several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh paper, gloves, bench paper) should be collected in a dedicated, labeled hazardous waste container.

  • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain.

  • Contaminated glassware should be rinsed with an appropriate solvent in a fume hood, and the rinsate collected as hazardous waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Fume hood

  • Vortex mixer and sonicator

  • Appropriate glassware (e.g., volumetric flask)

  • Micropipettes

Procedure:

  • Don the appropriate personal protective equipment (lab coat, gloves, safety glasses).

  • Perform all powder handling within a chemical fume hood.

  • Tare a sterile, lidded microcentrifuge tube or vial on the analytical balance.

  • Carefully add the desired amount of this compound to the tube and record the exact weight.

  • In the fume hood, add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

  • Securely cap the tube and vortex until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Contaminated materials storage Store Solution at -20°C dissolve->storage collect_liquid Collect Liquid Waste dissolve->collect_liquid Unused solution/rinsate dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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Reactant of Route 2
5,7,8-Trimethoxycoumarin

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